Bay 65-1942 (R form)
Description
The exact mass of the compound (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one is 395.18450629 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bay 65-1942 (R form) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bay 65-1942 (R form) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3R)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJVFGZEWDGDOO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732725 | |
| Record name | (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758683-21-5 | |
| Record name | (7Z)-7-[2-(Cyclopropylmethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-5-[(3R)-piperidin-3-yl]-1,4,7,8-tetrahydro-2H-pyrido[2,3-d][1,3]oxazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bay 65-1942 (R form): A Selective IKKβ Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bay 65-1942, a potent and selective inhibitor of the IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer. Bay 65-1942 serves as a valuable pharmacological tool for investigating the biological roles of IKKβ and for preclinical evaluation of IKKβ inhibition as a therapeutic strategy. This document details the mechanism of action, quantitative biochemical and cellular activity, and established experimental protocols for utilizing Bay 65-1942 in in vitro and in vivo research settings.
Introduction
The nuclear factor-κB (NF-κB) family of transcription factors plays a central role in orchestrating cellular responses to a diverse array of stimuli, including inflammatory cytokines, pathogens, and stress signals. In the canonical NF-κB pathway, the IκB kinase (IKK) complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is the central integrator of upstream signals. Upon activation, the IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
Given its pivotal role in activating NF-κB, IKKβ has emerged as a key therapeutic target for diseases driven by chronic inflammation and aberrant cell survival. Bay 65-1942 is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ, making it an invaluable tool for dissecting the intricate functions of this kinase and for evaluating the therapeutic potential of IKKβ inhibition.
Mechanism of Action
Bay 65-1942 is an ATP-competitive inhibitor of IKKβ.[1] It binds to the ATP-binding pocket of the IKKβ enzyme, thereby preventing the phosphorylation of its substrate, IκBα.[2] By inhibiting IKKβ-mediated IκBα phosphorylation, Bay 65-1942 effectively blocks the downstream cascade of IκBα degradation, NF-κB nuclear translocation, and subsequent gene transcription.
Quantitative Data
The potency and selectivity of Bay 65-1942 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency and Selectivity of Bay 65-1942
| Target | Assay Type | Parameter | Value | Reference |
| IKKβ | Kinase Assay (GST-IκBα substrate) | Ki | 4 nM | [3][4] |
| IKKβ | Kinase Assay | IC50 | 10 µM (in MYL-R cells) | [5] |
| IKKα | Kinase Assay | IC50 | 135 nM | [3][4] |
| IKKε | Kinase Assay | IC50 | > 10 µM | [3][4] |
| MKK4 | Kinase Assay | IC50 | > 10 µM | [3][4] |
| MKK7 | Kinase Assay | IC50 | > 10 µM | [3][4] |
| ERK-1 | Kinase Assay | IC50 | > 10 µM | [3][4] |
| Syk | Kinase Assay | IC50 | > 10 µM | [3][4] |
| Lck | Kinase Assay | IC50 | > 10 µM | [3][4] |
| Fyn | Kinase Assay | IC50 | > 10 µM | [3][4] |
| PI3Kγ | Kinase Assay | IC50 | > 10 µM | [3][4] |
| PKA | Kinase Assay | IC50 | > 10 µM | [3][4] |
| PKC | Kinase Assay | IC50 | > 10 µM | [3][4] |
Table 2: In Vivo Efficacy of Bay 65-1942
| Animal Model | Disease/Condition | Dosing | Key Findings | Reference |
| Mouse | Myocardial Ischemia-Reperfusion Injury | 5 mg/kg, intraperitoneal | Significantly reduced left ventricular infarct size. | [2][6] |
| Mouse | KRAS-induced lung cancer | Not specified | Identified as a promising therapeutic strategy. | [3] |
| Mouse | Chronic pulmonary inflammation | Not specified | Demonstrated efficacy. | [3] |
| Mouse | LPS-induced neurotoxicity | Not specified | Showed protective effects. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of Bay 65-1942 in research. The following sections provide outlines for key experiments.
In Vitro IKKβ Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of IKKβ by detecting the amount of ADP produced during the kinase reaction.
Protocol Outline:
-
Reagent Preparation:
-
Dilute recombinant human IKKβ enzyme, IKKtide (a synthetic peptide substrate), and ATP to their final concentrations in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a serial dilution of Bay 65-1942 in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the IKKβ enzyme, the substrate/ATP mix, and the desired concentration of Bay 65-1942 or vehicle control.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the IKKβ activity.
-
Cellular NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293 or HeLa) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene. A co-transfection with a control plasmid (e.g., Renilla luciferase) is recommended for normalization.
-
-
Treatment:
-
After allowing for plasmid expression (e.g., 24 hours), pre-treat the cells with various concentrations of Bay 65-1942 for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNFα or IL-1β) for a defined period (e.g., 6 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot for Phospho-IκBα
This method directly assesses the inhibitory effect of Bay 65-1942 on IKKβ's kinase activity within cells.
Protocol Outline:
-
Cell Culture and Treatment:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat the cells with Bay 65-1942 or vehicle for a defined period.
-
Stimulate the cells with an NF-κB activator for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα or a housekeeping protein like β-actin or GAPDH.
-
In Vivo Myocardial Ischemia-Reperfusion (I/R) Model in Mice
This model is used to evaluate the cardioprotective effects of Bay 65-1942.
Protocol Outline:
-
Surgical Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and place it on a surgical board with a heating pad to maintain body temperature.
-
Intubate the mouse and provide mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
-
Ischemia Induction:
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Maintain the ligation for a specific period of ischemia (e.g., 30 minutes).
-
-
Reperfusion:
-
Release the ligature to allow blood flow to return to the myocardium (reperfusion).
-
-
Treatment:
-
Post-operative Care and Analysis:
-
Close the chest wall and allow the animal to recover.
-
After a specified reperfusion period (e.g., 24 hours), euthanize the mouse and harvest the heart.
-
Assess the infarct size by staining heart sections with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Cardiac function can also be assessed in living animals using techniques such as echocardiography.
-
Conclusion
Bay 65-1942 is a well-characterized, potent, and selective IKKβ inhibitor that serves as an essential research tool for the study of NF-κB signaling. Its utility in both in vitro and in vivo models allows for a thorough investigation of the roles of IKKβ in health and disease. This technical guide provides a foundation of quantitative data and detailed experimental protocols to facilitate the effective use of Bay 65-1942 in preclinical research and drug development. As with any pharmacological inhibitor, careful experimental design and appropriate controls are paramount to ensure the generation of robust and reproducible data.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bay 65-1942 (R form): Targeting the IKKβ/NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay 65-1942 is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ) subunit, a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3][4][5] By targeting IKKβ, Bay 65-1942 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the NF-κB p50/p65 heterodimer, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[3][6][7][8] This guide provides a comprehensive overview of Bay 65-1942, with a focus on its target, mechanism of action, and associated signaling pathway. It includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development efforts. The R form of Bay 65-1942 is noted to be the less active enantiomer.[9][10]
Core Target Protein: IKKβ
The primary molecular target of Bay 65-1942 is the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) , also known as IKK2.[1][2][11] IKKβ is a serine/threonine protein kinase that forms a key component of the IKK complex, alongside IKKα and the regulatory subunit IKKγ (NEMO).[6] In the canonical NF-κB pathway, IKKβ is the principal kinase responsible for phosphorylating IκBα at serine residues 32 and 36.[7] This phosphorylation event marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB complex to enter the nucleus and activate gene transcription. Bay 65-1942 exhibits high selectivity for IKKβ over the closely related IKKα, with a reported affinity greater than 50-fold, despite significant sequence homology between the two subunits.[3][5]
Signaling Pathway: The Canonical NF-κB Cascade
Bay 65-1942 modulates the canonical NF-κB signaling pathway, a central regulator of immune and inflammatory responses, cell proliferation, and apoptosis. The mechanism of inhibition is illustrated in the following diagram:
Caption: Bay 65-1942 inhibits IKKβ, preventing IκBα phosphorylation and NF-κB activation.
Quantitative Data Summary
The inhibitory activity of Bay 65-1942 has been quantified in various experimental systems. The following table summarizes key potency and efficacy data.
| Parameter | Value | Cell Line / System | Notes | Reference |
| IC50 | 10 µM | MYL-R (Leukemia) | Determined by a 48-hour MTS cell viability assay. | [2][12][13][14] |
| IC50 | 40 nM | IKK-2 (IKKβ) | Potent and selective inhibitor of the IKK-2 enzyme. | [11] |
| Ki | 2 nM | IKKβ | High-affinity binding to the IKKβ subunit. | [15] |
| Combination Index (CI) @ IC50 | 0.56 ± 0.09 | MYL-R | Synergistic effect observed with MEK inhibitor AZD6244. | [2][12][14] |
| Combination Index (CI) @ IC75 | 0.48 ± 0.01 | MYL-R | Synergistic inhibition of cell viability with AZD6244 (5 µM Bay 65-1942 + 10 µM AZD6244). | [2][12] |
| Combination Index (CI) @ IC90 | 0.46 ± 0.02 | MYL-R | Strong synergistic effect with MEK inhibitor AZD6244. | [2][12][14] |
| Infarct-to-Area at Risk (AAR) Ratio Reduction | From 70.7±3.4% to 42.7±4.1% | C57BL/6 Mice (Myocardial Ischemia-Reperfusion) | Administration prior to ischemia. | [3][12] |
Detailed Experimental Protocols
Cell Viability MTS Assay
This protocol is used to determine the effect of Bay 65-1942 on cell proliferation and viability.
Caption: Workflow for assessing cell viability using the MTS assay after Bay 65-1942 treatment.
Methodology:
-
Cell Seeding: MYL-R cells are seeded in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of RPMI growth medium.[12]
-
Inhibitor Treatment: Cells are treated with various concentrations of Bay 65-1942, often in combination with other inhibitors like AZD6244, to assess synergistic effects.[2][12][14]
-
Incubation and Replenishment: The cells are incubated, and after 24 hours, the growth media and inhibitors are replenished. The total incubation period is 48 hours.[12][14]
-
MTS Reagent Addition: Following the 48-hour treatment, MTS reagent is added to each well according to the manufacturer's instructions.
-
Final Incubation and Measurement: The plate is incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The results are then analyzed to determine cell viability and calculate IC50 values.
In Vivo Myocardial Ischemia-Reperfusion (IR) Model
This protocol outlines the use of Bay 65-1942 in a murine model of cardiac injury.
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age, are used for the study.[2][3]
-
Surgical Procedure: Myocardial ischemia is induced by ligating the left anterior descending (LAD) artery for 30 minutes, followed by reperfusion.[3][5]
-
Drug Administration: Bay 65-1942 (5 mg/kg) is administered via intraperitoneal injection at different time points: prior to ischemia, at the time of reperfusion, or 2 hours after reperfusion. A vehicle control group (e.g., 10% cremaphor in water) is also included.[2][3]
-
Infarct Size Measurement: After 24 hours of reperfusion, the hearts are excised, and the infarct size is measured to determine the ratio of the infarct area to the area at risk (AAR).[3][5]
-
Biochemical Analysis: Serum levels of cardiac injury markers, such as creatine kinase-muscle/brain (CK-MB), and inflammatory cytokines (TNF-α, IL-6) are measured.[3][5]
-
Western Blot Analysis: Myocardial tissue is analyzed by Western blot to assess the phosphorylation status of IκBα and the p65 subunit of NF-κB, confirming the on-target effect of Bay 65-1942.[3]
Conclusion
Bay 65-1942 is a valuable research tool for investigating the role of the IKKβ/NF-κB signaling pathway in various physiological and pathological processes. Its selectivity and well-characterized mechanism of action make it a suitable candidate for studies in inflammation, oncology, and cardiovascular disease. The provided data and protocols serve as a foundational resource for scientists and researchers aiming to explore the therapeutic potential of IKKβ inhibition. Further investigation into the less active R form may also provide valuable insights into the stereospecificity of IKKβ inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mybiosource.com [mybiosource.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. chemdiv.com [chemdiv.com]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bay 65-1942 (R form) - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Bay 65-1942 hydrochloride | IκB/IKK | TargetMol [targetmol.com]
- 14. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Bay 65-1942 (R form)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of the R-enantiomer of Bay 65-1942. Bay 65-1942 is a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. The R form of Bay 65-1942 is reported to be the less active of its enantiomers. This document details its known chemical and physical properties, its mechanism of action, and provides detailed protocols for relevant biological assays. The information presented is intended to support researchers and drug development professionals in their studies involving this compound.
Chemical Properties and Structure
Bay 65-1942 (R form) is a small molecule inhibitor with the systematic IUPAC name (R)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1][2]oxazin-2-one. While detailed physicochemical data for the R-enantiomer is not extensively published, the following table summarizes the available information for Bay 65-1942 and its related forms.
| Property | Value | Source |
| Chemical Name | (R)-7-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1][2]oxazin-2-one | [3] |
| CAS Number | 758683-21-5 | [4] |
| Molecular Formula | C22H25N3O4 | [4] |
| Molecular Weight | 395.45 g/mol | [4] |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO | [1] |
| Purity | >98% (commercially available) | [5] |
Structure
The chemical structure of Bay 65-1942 consists of a central pyrido[2,3-d][1][2]oxazin-2-one core. A 2-(cyclopropylmethoxy)-6-hydroxyphenyl group is attached at position 7, and a chiral piperidin-3-yl group is at position 5. The stereochemistry at the 3-position of the piperidine ring determines the R or S configuration of the enantiomer.
Mechanism of Action and Signaling Pathway
Bay 65-1942 is a selective inhibitor of IκB kinase β (IKKβ).[4] IKKβ is a critical component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (NF-κB essential modulator). In the canonical NF-κB signaling pathway, various stimuli, such as pro-inflammatory cytokines (e.g., TNFα, IL-1β), lead to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα releases the NF-κB dimer (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and activate the transcription of a wide range of genes involved in inflammation, immunity, cell survival, and proliferation.[6]
Bay 65-1942 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of IKKβ and preventing the phosphorylation of IκBα.[4] This action blocks the downstream signaling cascade, leading to the cytoplasmic retention of NF-κB and the inhibition of NF-κB-mediated gene transcription. The R-enantiomer of Bay 65-1942 is noted to be less active than the S-enantiomer.[7]
Experimental Protocols
IKKβ Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of Bay 65-1942 (R form) against IKKβ using a luminescence-based kinase assay that measures ADP formation.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IKKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Bay 65-1942 (R form) stock solution in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Bay 65-1942 (R form) in kinase assay buffer from the DMSO stock. Include a DMSO-only control (vehicle).
-
Enzyme and Substrate Preparation: Dilute the IKKβ enzyme and substrate to their final desired concentrations in kinase assay buffer.
-
Reaction Setup: To each well of the microplate, add:
-
Test compound dilution or vehicle control.
-
IKKβ enzyme solution.
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add the ATP solution to each well to start the kinase reaction. The final reaction volume and concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each concentration of Bay 65-1942 (R form) relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enantiomer Separations | Separation Science [sepscience.com]
- 3. 758683-21-5|(R)-7-(2-(Cyclopropylmethoxy)-6-hydroxyphenyl)-5-(piperidin-3-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Bay 65-1942 (R form) - TargetMol Chemicals Inc [bioscience.co.uk]
Bay 65-1942 (R form) CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Bay 65-1942 (R form), a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ). This document outlines its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its application in both in vitro and in vivo research settings.
Core Compound Data
Quantitative data for Bay 65-1942 (R form) is summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 758683-21-5[1][2][3][4] |
| Molecular Weight | 395.45 g/mol [3][5][6] |
| Molecular Formula | C₂₂H₂₅N₃O₄[5][6] |
Mechanism of Action and Signaling Pathway
Bay 65-1942 is a potent and selective ATP-competitive inhibitor of IKKβ, a key kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[2][7] The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
In this pathway, stimuli such as pro-inflammatory cytokines (e.g., TNFα, IL-1) or pathogen-associated molecular patterns (PAMPs) lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).[8] IKKβ-mediated phosphorylation of the inhibitor of κB (IκBα) on serine residues 32 and 36 triggers the ubiquitination and subsequent proteasomal degradation of IκBα.[8][9] This degradation unmasks the nuclear localization signal on the p65/p50 NF-κB heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and cell survival.
By competitively binding to the ATP-binding pocket of IKKβ, Bay 65-1942 blocks the phosphorylation of IκBα, thereby preventing its degradation and keeping the NF-κB complex sequestered in the cytoplasm.[2][7] This ultimately leads to the downregulation of NF-κB-mediated gene transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemdiv.com [chemdiv.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. babraham.ac.uk [babraham.ac.uk]
The Discovery and Development of BAY 65-1942: A Potent and Selective IKKβ Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 65-1942 is a potent and selective, ATP-competitive inhibitor of the IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making IKKβ a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BAY 65-1942. It includes detailed summaries of its biochemical and cellular activity, in vivo efficacy in various disease models, and a compilation of key experimental protocols to facilitate further research and development in this area.
Introduction
The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. The canonical NF-κB pathway is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. This complex, composed of the catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This frees NF-κB dimers to translocate to the nucleus and activate target gene expression.
IKKβ is the predominant catalytic subunit responsible for the phosphorylation of IκBα in the canonical pathway.[1] Its critical role has made it a prime target for the development of therapeutic inhibitors. BAY 65-1942, also known as Compound A, emerged from these efforts as a highly potent and selective inhibitor of IKKβ.[2][3] This document details the key preclinical data and methodologies associated with its development.
Mechanism of Action
BAY 65-1942 acts as an ATP-competitive inhibitor of IKKβ.[4][5] This means it binds to the ATP-binding pocket of the IKKβ enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrate, IκBα. This action effectively blocks the downstream signaling cascade that leads to NF-κB activation.[5]
Signaling Pathway
The canonical NF-κB signaling pathway, and the point of intervention for BAY 65-1942, is illustrated below.
Quantitative Data Summary
The following tables summarize the key quantitative data for BAY 65-1942 from various preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Assay Conditions | Reference(s) |
| IKKβ Ki | 4 nM | Against GST-IκBα | [3] |
| IKKβ IC50 | 4 nM | GST-IκBα phosphorylation, 200 nM ATP | [3] |
| IKKα IC50 | 135 nM | GST-IκBα phosphorylation, 200 nM ATP | [3] |
| Selectivity (IKKα/IKKβ) | >30-fold | [3] | |
| Other Kinases | IC50 > 10 µM | Panel including IKKε, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC | [3] |
| Cellular NF-κB Inhibition IC50 | 18 - 502 nM | Various human and murine cell lines | [3] |
Table 2: In Vivo Efficacy
| Animal Model | Species | Efficacy Measure | Effective Dose (p.o.) | Reference(s) |
| LPS-induced TNF-α Production | Mouse | EC50 | 9.1 mg/kg | [3] |
| LPS-induced TNF-α Production | Rat | EC50 | 6.6 mg/kg | [3] |
| OVA-induced Lung Inflammation | Rat | ED50 | <0.3 mg/kg | [3] |
| Myocardial Ischemia-Reperfusion | Mouse | Infarct size reduction | 5 mg/kg (i.p.) | [6] |
| KRAS-induced Lung Cancer | Mouse | Tumor growth inhibition | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of BAY 65-1942.
IKKβ Kinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the in vitro potency of IKK inhibitors.
Methodology:
-
Reagents:
-
Recombinant human IKKβ enzyme.
-
GST-tagged IκBα (amino acids 1-54) as substrate.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
[γ-³²P]ATP.
-
BAY 65-1942 serially diluted in DMSO.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
P81 phosphocellulose filter paper.
-
-
Procedure:
-
In a 96-well plate, add recombinant IKKβ enzyme to the kinase assay buffer.
-
Add serial dilutions of BAY 65-1942 or DMSO (vehicle control). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of GST-IκBα substrate and [γ-³²P]ATP. The final ATP concentration should be at or near its Km for IKKβ.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of BAY 65-1942 and determine the IC50 value by non-linear regression analysis.
-
Cellular NF-κB Inhibition Assay (Western Blot)
This protocol describes the assessment of BAY 65-1942 activity in a cellular context by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HeLa, A549, or primary microglia) in appropriate growth medium and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of BAY 65-1942 or DMSO for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 100 ng/mL), for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of BAY 65-1942 on protein phosphorylation.
-
In Vivo Myocardial Ischemia-Reperfusion Model
This protocol outlines a common in vivo model used to evaluate the cardioprotective effects of BAY 65-1942.
Methodology:
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Anesthetize the mice and perform a thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a defined period (e.g., 30 minutes).
-
Remove the ligature to allow for reperfusion (e.g., for 24 hours).
-
-
Drug Administration:
-
Prepare BAY 65-1942 for intraperitoneal (i.p.) injection by dissolving it in a vehicle such as 10% Cremophor in water.[6]
-
Administer BAY 65-1942 (e.g., 5 mg/kg) at different time points relative to the ischemic event: prior to ischemia, at the onset of reperfusion, or after a period of reperfusion.[6] A control group should receive the vehicle alone.
-
-
Outcome Assessment:
-
After the reperfusion period, euthanize the animals and excise the hearts.
-
Measure the infarct size and the area at risk (AAR). This can be achieved by perfusing the heart with Evans blue dye to delineate the non-ischemic area and staining the heart slices with triphenyltetrazolium chloride (TTC) to differentiate between viable and infarcted tissue.
-
Calculate the infarct size as a percentage of the AAR.
-
Additional endpoints can include measuring serum levels of cardiac injury markers (e.g., CK-MB) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA, and assessing cardiac function through echocardiography or pressure-volume loop analysis.[6]
-
Conclusion
BAY 65-1942 is a well-characterized, potent, and selective inhibitor of IKKβ with demonstrated efficacy in a range of preclinical models of inflammatory diseases and cancer. Its ATP-competitive mechanism of action effectively blocks the canonical NF-κB signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working on IKKβ inhibitors and the therapeutic potential of targeting the NF-κB pathway. Further investigation into the clinical translation of BAY 65-1942 and similar compounds is warranted.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. niehs.nih.gov [niehs.nih.gov]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Role of IKKβ in the NF-κB Signaling Pathway
Abstract
The Inhibitor of κB Kinase β (IKKβ), also known as IKK2, is a serine/threonine protein kinase that serves as the master regulator of the canonical Nuclear Factor-κB (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of cellular responses to inflammation, immunity, stress, and is integral to cell survival and proliferation.[2][3] Dysregulation of IKKβ activity is consequently implicated in a wide spectrum of human pathologies, including chronic inflammatory diseases, autoimmune disorders, and various cancers.[1][3] As the primary druggable mediator of canonical NF-κB activation, IKKβ has been a major focus for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the molecular structure of IKKβ, its mechanism of activation, its central role in the canonical NF-κB cascade, and its function in disease. Furthermore, it details key experimental protocols for studying IKKβ activity and summarizes the landscape of its therapeutic inhibition.
Molecular Architecture and Function of IKKβ
IKKβ is a critical catalytic subunit of the high molecular weight IKK complex, which also includes the catalytic subunit IKKα and the regulatory subunit NF-κB Essential Modulator (NEMO), also known as IKKγ.[4][5] The structure of IKKβ is modular, comprising several distinct domains essential for its regulation and function.[1]
-
N-terminal Kinase Domain (KD): This domain harbors the catalytic activity. Activation of IKKβ requires phosphorylation of two key serine residues, Ser177 and Ser181, located within the activation loop of this domain.[1][6] Mutation of these sites to alanine prevents kinase activation, whereas phosphomimetic mutations (to glutamate) render the kinase constitutively active.[6]
-
Ubiquitin-Like Domain (ULD): Unique to IKKβ and not present in IKKα, the ULD is crucial for its functional activity and substrate specificity.[1][6] Deletion of the ULD shifts phosphorylation specificity away from its cognate sites on IκBα.[7]
-
Scaffold/Dimerization Domain (SDD): This C-terminal domain mediates the dimerization of IKKβ with itself or IKKα, a process required for its activation.[1][8] It also facilitates the binding of substrates like IκBα.[7]
-
NEMO-Binding Domain (NBD): Located near the C-terminus, this short motif is essential for the interaction with the regulatory NEMO subunit, which is required for the activation of the IKK complex by most upstream stimuli.[1]
The Canonical NF-κB Signaling Pathway: A Central Role for IKKβ
The canonical NF-κB pathway is characterized by its rapid and transient activation in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][9] IKKβ is the principal kinase responsible for driving this cascade.[2]
Activation of the IKK Complex
Upon receptor stimulation (e.g., TNFR1, IL-1R), a series of adaptor proteins are recruited, leading to the activation of upstream kinases like TGF-beta-activated kinase 1 (TAK1).[1][9] The IKK complex is recruited to Lys63-linked polyubiquitin chains via the ubiquitin-binding domain of NEMO.[6] This proximity allows TAK1 to phosphorylate IKKβ on its activation loop serines (Ser177 and Ser181), triggering a conformational change that activates the kinase.[1][6][10] This activation can be amplified through trans-autophosphorylation within the IKK complex.[11]
IKKβ-Mediated Phosphorylation of IκBα
Once active, IKKβ phosphorylates the inhibitor of NF-κB alpha (IκBα) at two specific N-terminal serine residues, Ser32 and Ser36.[1][11] This phosphorylation event is the critical regulatory step in the pathway.[4] Phosphorylated IκBα is recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, which polyubiquitinates it, targeting it for rapid degradation by the 26S proteasome.[1]
NF-κB Nuclear Translocation and Gene Activation
In resting cells, IκBα binds to NF-κB dimers (most commonly the p50/p65 heterodimer), masking their nuclear localization sequence (NLS) and sequestering them in the cytoplasm.[1][2] The degradation of IκBα unmasks the NLS, allowing the p50/p65 dimer to translocate to the nucleus.[1] In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, regulating the transcription of hundreds of genes involved in inflammation (e.g., IL-6, COX-2), cell survival, and immunity.[1] Furthermore, activated IKKβ can also directly phosphorylate the p65 subunit of NF-κB at Ser536, which enhances its transcriptional activity.[1][12]
Regulation and Kinetics of IKKβ Activity
The catalytic activity of IKKβ is tightly regulated. While phosphorylation of the activation loop is the primary mechanism, its interaction with other proteins and its own catalytic properties are key to its function. Pre-steady-state kinetic analysis has been instrumental in elucidating the precise mechanism of substrate phosphorylation.
Studies have shown that IKKβ phosphorylates IκBα in a processive manner, meaning it catalyzes phosphorylation at both Ser32 and Ser36 within a single binding event.[7][13] The phosphorylation of Ser32 appears to increase the rate of subsequent phosphorylation at Ser36.[13]
| Parameter | Value | Description | Source |
| kp | 0.32 s-1 | Maximum observed rate of IKKβ-catalyzed phosphorylation of IκBα. | [13] |
| Kd (ATP) | 12 µM | Binding affinity (dissociation constant) of ATP for the IKKβ•IκBα complex. | [13] |
| Mechanism | Sequential & Processive | IKKβ phosphorylates IκBα first at Ser32, followed by Ser36, during a single binding event. | [7][13] |
| Table 1: Kinetic Parameters of IKKβ-catalyzed IκBα Phosphorylation. |
Beyond IκBα: Other Substrates of IKKβ
While IκB proteins are the canonical substrates, research has identified several other proteins that are directly phosphorylated by IKKβ. This highlights the role of IKKβ as a signaling node that cross-talks with other critical cellular pathways, often in an NF-κB-independent manner.
| Substrate | Function / Pathway Affected | Source |
| p65/RelA | Phosphorylation at Ser536 enhances transcriptional activity. | [1][12] |
| Bcl10 / CARMA | Adaptor proteins required for antigen receptor-induced NF-κB activation. | [2][14] |
| FOXO3a | Phosphorylation leads to degradation of this tumor suppressor, promoting tumorigenesis. | [6][15] |
| TSC1 | Phosphorylation of this tumor suppressor activates the mTOR pathway, enhancing angiogenesis. | [6][15] |
| Insulin Receptor Substrate 1 (IRS-1) | Phosphorylation contributes to insulin resistance induced by TNF-α. | [6][15] |
| Table 2: Non-IκB Substrates of IKKβ. |
Role of IKKβ in Disease
Given its central role in inflammation and cell survival, aberrant IKKβ signaling is a hallmark of many diseases. Genetic studies in mice have been pivotal in confirming its essential, non-redundant functions in vivo.
Inflammation and Immunity
IKKβ is essential for initiating inflammatory responses to pathogens and cytokines.[16] However, its role can be tissue-specific. For instance, while IKKβ deletion in airway epithelial cells inhibits inflammation, its deletion in myeloid cells can paradoxically confer resistance to infection by increasing the expression of pro-inflammatory mediators, suggesting a complex, context-dependent regulatory function.[16]
Cancer
Constitutive activation of the NF-κB pathway is a feature of many cancers, where it promotes cell proliferation, prevents apoptosis, and supports angiogenesis and metastasis.[1][3] IKKβ is overexpressed in several cancers, including pancreatic, colorectal, and lung cancer.[1] Inhibition of IKKβ has been shown to block tumor cell proliferation and migration in numerous pre-clinical models.[1][3]
Genetic Ablation Studies
Gene knockout studies have provided definitive evidence for the critical role of IKKβ. These studies underscore the severe consequences of systemic IKKβ inhibition, a major challenge for therapeutic development.
| Genetic Model | Phenotype | Implication | Source |
| IKKβ Knockout Mice | Embryonic lethal around day 14 of gestation. | IKKβ is essential for embryonic development. | [2][12] |
| Cause of Lethality | Massive apoptosis of hepatocytes. | IKKβ-driven NF-κB activity is critical for the anti-apoptotic response, particularly against TNF-α. | [2][12][17] |
| IKKα/IKKβ Double Knockout | Enhanced apoptosis and earlier embryonic death (E12). | Confirms the essential and partially overlapping roles in survival signaling. | [18] |
| Cell-specific Knockout | Varies by cell type; e.g., myeloid-specific KO alters macrophage activation. | The function of IKKβ is highly context- and tissue-dependent. | [7][16] |
| Table 3: Phenotypes of IKKβ Genetic Ablation. |
IKKβ as a Therapeutic Target
The central role of IKKβ in disease has made it an attractive target for drug development. Thousands of compounds with activity against IKKβ have been characterized, with many showing promise in preclinical models.[3]
| Inhibitor | Type | Selectivity | Development Status / Notes | Source |
| BMS-345541 | Allosteric | Moderately selective for IKKβ over IKKα (13-fold). | Preclinical; showed toxicity in Phase I trials. | [3][19] |
| MLN-120B | ATP-competitive | Highly selective for IKKβ over IKKα (>50-fold). | Effective in preclinical models of multiple myeloma and rheumatoid arthritis. | [3] |
| SAR-113945 | ATP-competitive | IKKα/β inhibitor. | Phase II trial terminated due to suboptimal efficacy. | [19][20][21] |
| IMD-0354 | - | - | Phase I trial showed poor efficacy. | [19][21] |
| Aspirin / Salicylate | ATP-competitive | Inhibits IKKβ by reducing ATP binding. | Mechanism in vivo is debated; may have indirect effects. | [3][20] |
| Table 4: Selected IKKβ Inhibitors in Preclinical and Clinical Development. |
Despite significant efforts, the clinical development of IKKβ inhibitors has been challenging. Severe on-target toxicities, reflecting the kinase's critical physiological roles, and unfavorable safety profiles have so far prevented the clinical approval of any IKKβ-specific inhibitor.[3][19]
Key Experimental Protocols
Investigating the function of IKKβ requires a range of biochemical and cell-based assays. Below are methodologies for two fundamental experimental approaches.
In Vitro IKKβ Kinase Assay
This assay measures the ability of IKKβ to phosphorylate a substrate peptide in vitro and is a primary method for screening potential inhibitors. A common format measures the depletion of ATP or the generation of ADP.
Principle: Recombinant IKKβ is incubated with a specific substrate (e.g., IKKtide, a short peptide derived from IκBα) and ATP. The kinase activity is quantified by measuring the amount of ADP produced, often using a luminescence-based system like the Kinase-Glo® or ADP-Glo™ assay.[22][23]
Methodology:
-
Prepare Reagents: Thaw recombinant active IKKβ, 5x Kinase Assay Buffer, ATP solution, and substrate (IKKtide) on ice.[22]
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, water, ATP, and substrate.[22]
-
Plate Setup:
-
Initiate Reaction: Add diluted IKKβ enzyme to all wells except the "Blank" wells to start the reaction.[22]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[22][23]
-
Detection:
-
Readout: Measure luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to IKKβ activity.
Co-Immunoprecipitation (Co-IP) to Study IKKβ Interactions
Co-IP is a powerful technique used to identify protein-protein interactions in their native cellular environment. It can be used to validate the interaction of IKKβ with other IKK subunits, upstream regulators, or novel substrates.[25]
Principle: An antibody specific to IKKβ is used to capture IKKβ from a cell lysate. Proteins that are bound to IKKβ in a complex will be "co-precipitated". The captured proteins are then identified by Western blotting.[25]
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. Use a lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against IKKβ (or a control IgG) to form antibody-antigen complexes.
-
Capture Complex: Add protein A/G beads to the lysate. The beads will bind to the antibody, capturing the IKKβ-containing protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an antibody against the suspected interacting protein. The presence of the protein of interest in the IKKβ IP lane, but not the control IgG lane, confirms the interaction.
Conclusion
IKKβ stands as a central and indispensable kinase in the canonical NF-κB signaling pathway. Its activity is fundamental to orchestrating cellular responses to a vast array of stimuli, placing it at the heart of inflammation, immunity, and cell survival. While its critical role in pathophysiology, particularly in cancer and inflammatory diseases, makes it a highly compelling therapeutic target, its equally vital role in normal physiology presents a significant challenge for systemic inhibition. Future research aimed at understanding the context-specific functions of IKKβ and developing more targeted therapeutic strategies, potentially through allosteric inhibition or tissue-specific delivery, will be crucial to harnessing the therapeutic potential of modulating this master kinase.
References
- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 5. Scholarly Article or Book Chapter | IKKα and IKKβ each function to regulate NF-κB activation in the TNF-induced/canonical pathway | ID: 08612z020 | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Molecular dynamics studies of the protein-protein interactions in inhibitor of κB kinase-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation and ubiquitination of the IκB kinase complex by two distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IκB kinase - Wikipedia [en.wikipedia.org]
- 12. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. An antiinflammatory role for IKKβ through the inhibition of “classical” macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
Methodological & Application
Bay 65-1942 (R form): Comprehensive Application Notes on Solubility and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the solubility of Bay 65-1942 (R form), a potent and selective inhibitor of IκB kinase β (IKKβ). These guidelines are intended to assist researchers in the effective handling and use of this compound in various experimental settings.
Introduction to Bay 65-1942
Bay 65-1942 is an ATP-competitive inhibitor that selectively targets the IKKβ kinase, a key regulator of the NF-κB signaling pathway.[1][2] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB dimer in an inactive state in the cytoplasm.[1][3] This mechanism makes Bay 65-1942 a valuable tool for studying inflammatory processes, immune responses, and cell survival pathways mediated by NF-κB.[1][3] The R form of Bay 65-1942 is a specific stereoisomer of the compound.
Solubility Profile
The solubility of a compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data for different forms of Bay 65-1942 in various solvents. It is important to note that for the hydrochloride salt, sonication is recommended to aid dissolution.[4][5]
| Form of Bay 65-1942 | Solvent | Solubility | Molar Concentration (approx.) | Notes |
| R form | DMSO | Soluble[6][7] | Not specified | --- |
| Hydrochloride Salt | DMSO | 50 mg/mL[4][5][8] | 115.76 mM | Requires ultrasonic treatment.[4][5] Hygroscopic nature of DMSO can impact solubility.[4] |
| Hydrochloride Salt | Water | 2.17 mg/mL[4][5] | 5.02 mM | Requires ultrasonic treatment.[4][5] |
| Free Base | Chloroform | Soluble[9] | Not specified | --- |
| Free Base | Dichloromethane | Soluble[9] | Not specified | --- |
| Free Base | Ethyl Acetate | Soluble[9] | Not specified | --- |
| Free Base | Acetone | Soluble[9] | Not specified | --- |
Experimental Protocols
Protocol for Reconstituting Bay 65-1942 (R form)
This protocol outlines a general procedure for preparing a stock solution of Bay 65-1942 (R form) in DMSO.
Materials:
-
Bay 65-1942 (R form) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the desired amount of Bay 65-1942 (R form) powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Initial Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate initial mixing.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath. Sonicate in short bursts of 5-10 minutes, checking for dissolution between each burst. Warming the tube to 37°C can also aid in solubilization.[7]
-
Visual Inspection: Once the solution is clear and free of visible particles, it is ready for use or storage.
-
Storage: For short-term storage, keep the stock solution at -20°C. For long-term storage, it is recommended to store at -80°C.[4][10] Note that solutions are generally less stable than the powdered form and preparing fresh solutions is often recommended.[11]
General Protocol for Solubility Assessment
This protocol provides a framework for determining the solubility of Bay 65-1942 in a solvent of interest.
Materials:
-
Bay 65-1942 (R form)
-
Selected solvent (e.g., DMSO, ethanol, PBS)
-
Series of sterile microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or shaking incubator
-
Centrifuge
-
Spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of Bay 65-1942 to a known volume of the solvent in a microcentrifuge tube.
-
Equilibration: Tightly seal the tubes and place them in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved compound.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Prepare a series of dilutions of the supernatant with the same solvent.
-
Concentration Measurement: Determine the concentration of Bay 65-1942 in the diluted samples using a suitable analytical method, such as UV-Vis spectrophotometry (if a standard curve is available) or HPLC.
-
Calculation: Calculate the solubility of Bay 65-1942 in the solvent based on the concentration of the saturated supernatant.
Signaling Pathway and Experimental Workflow
Bay 65-1942 Mechanism of Action
Bay 65-1942 acts as a selective inhibitor of IKKβ, a critical kinase in the canonical NF-κB signaling pathway. The following diagram illustrates this mechanism.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. chemdiv.com [chemdiv.com]
- 3. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS RN 600734-06-3 | Fisher Scientific [fishersci.no]
- 6. Bay 65-1942 R form – Bioquote [bioquote.com]
- 7. Bay 65-1942 R form [cnreagent.com]
- 8. Bay 65-1942 hydrochloride | IκB/IKK | TargetMol [targetmol.com]
- 9. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Bay 65-1942 hydrochloride|600734-06-3|MSDS [dcchemicals.com]
- 11. selleckchem.com [selleckchem.com]
Preparing Stock Solutions of Bay 65-1942 (R form): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Bay 65-1942, a potent and selective ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3][4][5][6] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in studies targeting the NF-κB signaling pathway. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommended storage conditions to maintain the integrity and activity of the compound.
Introduction to Bay 65-1942
Bay 65-1942 is a small molecule inhibitor that selectively targets the IKKβ subunit of the IκB kinase complex.[4] The IKK complex plays a crucial role in the canonical NF-κB signaling pathway, a central regulator of inflammatory responses, cell survival, and proliferation.[7][8] By competitively inhibiting ATP binding to IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα.[4][8] This, in turn, sequesters the NF-κB (p50/p65) heterodimer in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.[7][9] Due to its specific mechanism of action, Bay 65-1942 is a valuable tool for investigating the role of the NF-κB pathway in various physiological and pathological processes, including inflammation, cancer, and ischemia-reperfusion injury.[4][9][10]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of Bay 65-1942 is essential for its proper handling and use in experimental settings. The compound is available in two common forms: the free base and the hydrochloride (HCl) salt. This protocol focuses on the R form of the compound.
| Property | Bay 65-1942 (R form, free base) | Bay 65-1942 (HCl salt) |
| CAS Number | 758683-21-5[11] | 600734-06-3[12] |
| Molecular Formula | C₂₂H₂₅N₃O₄[3][11][13] | C₂₂H₂₅N₃O₄ · HCl |
| Molecular Weight | 395.45 g/mol [3][13] | 431.91 g/mol [1][12][14][15] |
| Appearance | Powder[13] | White to beige powder |
| Purity | >98%[3][13] | ≥98% (HPLC) |
Stock Solution Preparation Protocol
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of Bay 65-1942 (R form) in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
Bay 65-1942 (R form) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of Bay 65-1942 powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of Bay 65-1942 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution of the free base (MW: 395.45), weigh out 0.395 mg. For the HCl salt (MW: 431.91), weigh out 0.432 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For 1 mL of stock solution, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if necessary.[16] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the table below.
Solubility and Storage Recommendations
Proper storage is critical to maintain the long-term stability and activity of Bay 65-1942 stock solutions.
| Solvent | Recommended Maximum Concentration | Powder Storage | Stock Solution Storage |
| DMSO | ≥20 mg/mL | -20°C for up to 3 years (desiccated)[3][12] | -20°C for up to 1 month[2] or -80°C for up to 6 months.[2] |
| Chloroform | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |
| Dichloromethane | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |
| Ethyl Acetate | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |
| Acetone | Soluble[13] | As above | Prepare fresh; long-term storage not recommended.[14] |
Note: It is strongly recommended to prepare fresh solutions for experiments.[1] If advance preparation is necessary, adhere strictly to the storage guidelines. Solutions should be sealed to prevent moisture absorption.[2]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for utilizing Bay 65-1942 and the canonical NF-κB signaling pathway it inhibits.
Caption: Experimental workflow for using Bay 65-1942.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF-κB | CymitQuimica [cymitquimica.com]
- 7. chemdiv.com [chemdiv.com]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of IKKβ/NF-κB signaling pathway to improve Dasatinib efficacy in suppression of cisplatin-resistant head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bay 65-1942 R form – Bioquote [bioquote.com]
- 12. Bay 65-1942 hydrochloride | IκB/IKK | TargetMol [targetmol.com]
- 13. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. apexbt.com [apexbt.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. glpbio.com [glpbio.com]
Recommended working concentrations of Bay 65-1942 (R form) in cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Bay 65-1942, a selective inhibitor of IκB kinase β (IKKβ), in cell culture experiments. Particular attention is given to the less active R-enantiomer, as specified.
Introduction
Bay 65-1942 is a potent, ATP-competitive inhibitor of IKKβ, a key kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] Inhibition of IKKβ prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα), thereby blocking the nuclear translocation and activity of the NF-κB p65/p50 transcription factor complex.[3][4] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making IKKβ a significant target in drug discovery for inflammatory diseases and cancer.[5][6]
It is crucial to note that Bay 65-1942 exists as two enantiomers. The more active enantiomer is commonly referred to as Bay 65-1942 or Compound A. The user-specified R form of Bay 65-1942 is the less active enantiomer and may serve as a useful negative control in experiments to distinguish specific IKKβ inhibition from off-target effects.[7]
Recommended Working Concentrations
The optimal working concentration of Bay 65-1942 is cell-line and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. The following table summarizes reported working concentrations from various studies. Note that most literature refers to the active form of Bay 65-1942. The R form is expected to have significantly lower potency.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Notes |
| MYL-R (Human Mantle Cell Lymphoma) | MTS Cell Viability Assay | 10 µM (IC50) | 48 hours | Used to achieve sufficient inhibition of kinase activity.[2][8][9][10] |
| MYL-R (Human Mantle Cell Lymphoma) | Combination Treatment (with AZD6244) | 5 µM or 10 µM | 24 hours | Investigated synergistic effects on cell viability.[2][8][9] |
| HEK293T (Human Embryonic Kidney) | Western Blot (pS13 HTT levels) | 0.1 - 10 µM | 24 hours | Demonstrated concentration-dependent inhibition.[11] |
| Bone Marrow Cells (Murine) | Colony Formation Assay | 0.5 µM | 8 days | Assessed the effect on myeloid progenitor proliferation. |
| A549 (Human Lung Carcinoma) | Western Blot (AMPK phosphorylation) | Not specified (used as "Compound A") | Not specified | Prevented IL-1β-induced AMPK phosphorylation.[12] |
| Cal27 (Human Tongue Squamous Cell Carcinoma) | MTS Cell Proliferation Assay | Increasing doses | 72 hours | Investigated sensitization to EGFR inhibitors.[6] |
Key Experimental Protocols
Cell Viability and Proliferation Assay (MTS Assay)
This protocol is adapted for determining the effect of Bay 65-1942 on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Bay 65-1942 (R form and/or active form)
-
Vehicle control (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Bay 65-1942 (and the active form for comparison) in complete medium. Also, prepare a vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for NF-κB Pathway Activation
This protocol describes the detection of key proteins in the NF-κB pathway to assess the inhibitory effect of Bay 65-1942.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
Bay 65-1942 (R form and/or active form)
-
Vehicle control (e.g., DMSO)
-
Inducing agent (e.g., TNF-α, IL-1β)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of Bay 65-1942 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of IKKβ Inhibition by Bay 65-1942
Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942 on IKKβ.
Experimental Workflow for Evaluating Bay 65-1942 Efficacy
Caption: A general workflow for assessing the in vitro effects of Bay 65-1942.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. adooq.com [adooq.com]
- 12. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay 65-1942 (R form) in Western Blot Analysis of p-IKBα
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing Bay 65-1942, a selective inhibitor of IκB kinase β (IKKβ), in the Western blot analysis of phosphorylated IκBα (p-IκBα). Bay 65-1942 is a valuable tool for investigating the NF-κB signaling pathway, which is implicated in various physiological and pathological processes, including inflammation, immunity, and cancer.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
Bay 65-1942 is an ATP-competitive inhibitor that selectively targets the IKKβ subunit of the IκB kinase (IKK) complex.[1][2] This selectivity is significant, with a greater than 50-fold affinity for IKKβ over IKKα.[1][2] In the canonical NF-κB pathway, the IKK complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated by various stimuli such as inflammatory cytokines (e.g., TNF-α) and lipopolysaccharide (LPS).[3][4] Activated IKKβ then phosphorylates the inhibitor of κBα (IκBα) at serine residues 32 and 36.[5][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[3][4] The degradation of IκBα releases the NF-κB dimer (typically p65/RelA and p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[3][5] By inhibiting IKKβ, Bay 65-1942 prevents the phosphorylation of IκBα, thereby blocking the degradation of IκBα and the subsequent nuclear translocation and activation of NF-κB.[1][2]
Quantitative Data Summary
The following table summarizes the observed effects of Bay 65-1942 treatment. While direct quantitative data for p-IκBα reduction is often presented in graphical form in publications, the downstream effects provide a quantitative measure of the compound's efficacy.
| Parameter | Organism/Cell Type | Treatment Conditions | Result | Reference |
| Left Ventricular Infarct Size (Infarct-to-Area at Risk Ratio) | Male C57BL/6 mice | Vehicle | 70.7 ± 3.4% | [7][8] |
| Bay 65-1942 (prior to ischemia) | 42.7 ± 4.1% (p<0.05 vs. vehicle) | [7][8] | ||
| Bay 65-1942 (at reperfusion) | 42.7 ± 7.5% (p<0.05 vs. vehicle) | [7][8] | ||
| Bay 65-1942 (2h after reperfusion) | 29.4 ± 5.2% (p<0.05 vs. vehicle) | [7][8] | ||
| Phospho-p65 Expression | Myocardial Tissue (C57BL/6 mice) | Ischemia-Reperfusion + Vehicle | Increased expression | [2] |
| Ischemia-Reperfusion + Bay 65-1942 | Significantly decreased expression | [2] | ||
| Phospho-IκBα Expression | Myocardial Tissue (C57BL/6 mice) | Ischemia-Reperfusion + Vehicle | Increased expression | [2] |
| Ischemia-Reperfusion + Bay 65-1942 | Decreased expression | [2] |
Experimental Protocol: Western Blot Analysis of p-IκBα
This protocol provides a general framework for the Western blot analysis of p-IκBα in cell lysates following treatment with Bay 65-1942. Optimization of specific conditions, such as antibody concentrations and incubation times, may be required for different cell types and experimental setups.
Materials:
-
Bay 65-1942 (R form)
-
Cell culture medium and reagents
-
Stimulating agent (e.g., TNF-α, LPS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
4X SDS sample buffer
-
SDS-PAGE gels
-
1X Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-phospho-IκBα (Ser32) mAb
-
Loading control primary antibody (e.g., anti-β-actin)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of Bay 65-1942 (or vehicle control) for a specified time (e.g., 2 hours).[9]
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/µL) for a short duration (e.g., 5-15 minutes) to induce IκBα phosphorylation.[9]
-
-
Sample Preparation and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X SDS sample buffer to each sample to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel, along with a molecular weight marker.[10]
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10][11] For phospho-antibodies, 5% BSA in TBST is often recommended.[10]
-
Incubate the membrane with the primary antibody against p-IκBα (Ser32), diluted in blocking buffer, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).[10]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagents according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin.
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-IκBα (Ser32) (14D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for Bay 65-1942 (R form) in a Cell Viability MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay 65-1942 is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] By competitively inhibiting ATP binding to IKKβ, Bay 65-1942 prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[2][3] This action ultimately blocks the nuclear translocation of NF-κB and the transcription of its target genes, which are heavily involved in inflammation, cell survival, and proliferation.[3][4] The R form of Bay 65-1942 is noted to be the less active enantiomer.[5]
The MTS assay is a colorimetric method used to assess cell viability.[6] In this assay, the tetrazolium salt MTS is reduced by metabolically active cells to a soluble formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[6] This application note provides a detailed protocol for utilizing Bay 65-1942 (R form) in a cell viability MTS assay to determine its cytotoxic or cytostatic effects on cultured cells.
Mechanism of Action of Bay 65-1942
Bay 65-1942 specifically targets IKKβ, a central component of the IKK complex which also includes IKKα and NEMO (IKKγ).[4] In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IKK complex, leading to the phosphorylation of IκBα by IKKβ.[3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome.[3] The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammatory responses, cell survival, and proliferation.[4] Bay 65-1942, by inhibiting IKKβ, prevents the initial phosphorylation of IκBα, thereby keeping the NF-κB complex sequestered in the cytoplasm and inactive.
Caption: Mechanism of Bay 65-1942 in the NF-κB signaling pathway.
Data Presentation
The following tables summarize quantitative data from studies utilizing Bay 65-1942 in cell viability assays.
Table 1: IC50 Values of Bay 65-1942 in Combination with MEK Inhibitor AZD6244 in MYL-R Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Effect |
| AZD6244 | 5 | N/A | N/A |
| Bay 65-1942 | 10 | N/A | N/A |
| AZD6244 (5 µM) + Bay 65-1942 (10 µM) | N/A | 0.56 ± 0.09 | Synergistic |
Data extracted from a study on drug-resistant leukemia.[7] The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergism.
Table 2: Effect of Bay 65-1942 on Cell Viability and Apoptosis in MYL-R Cells
| Treatment | % Reduction in Cell Viability (48h) | Fold Increase in Caspase 3/7 Activity |
| AZD6244 (5 µM) | ~50% | 2.0-fold |
| Bay 65-1942 (10 µM) | ~37% | 1.3-fold |
| AZD6244 (5 µM) + Bay 65-1942 (10 µM) | ~84% | 3.2-fold |
Data represents the effect of single and combination treatments on cell viability and apoptosis induction.[7][8]
Experimental Protocols
Preparation of Bay 65-1942 Stock Solution
Materials:
-
Bay 65-1942 (R form) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of Bay 65-1942 (e.g., 10 mM) in DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Solutions are unstable and should be prepared fresh or used from small, pre-packaged sizes when possible.[1]
Cell Viability MTS Assay Protocol
Materials:
-
Cells of interest (e.g., MYL-R cells)
-
Complete cell culture medium (e.g., RPMI)
-
96-well clear-bottom cell culture plates
-
Bay 65-1942 stock solution
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 4 x 10^4 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Treatment with Bay 65-1942:
-
Prepare serial dilutions of Bay 65-1942 from the stock solution in complete culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control group (medium with the same percentage of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of Bay 65-1942.
-
Incubate the plate for the desired treatment period (e.g., 24 or 48 hours). For some experimental designs, the media and inhibitors may be replenished at 24 hours for a 48-hour total incubation.
-
-
MTS Assay:
-
Following the treatment incubation, add 20 µL of the MTS reagent solution to each well, including the background control wells.[9]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell type and density and should be determined empirically.
-
After incubation, gently mix the contents of the wells.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[6]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.
-
Calculation of Percent Viability:
-
Calculate the average absorbance of the vehicle-treated control wells.
-
Express the viability of the treated cells as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Average absorbance of vehicle control cells) x 100
-
-
-
IC50 Determination:
-
Plot the percent viability against the log of the Bay 65-1942 concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Caption: A step-by-step workflow for the cell viability MTS assay.
References
- 1. youtube.com [youtube.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. signalingsystems.ucla.edu [signalingsystems.ucla.edu]
- 5. Oncogenic PI3K Mutations Lead to NF-κB-dependent Cytokine Expression Following Growth Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of IKKβ Complex using Bay 65-1942 (R form)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, playing a critical role in inflammation, immunity, cell survival, and proliferation. The complex typically consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (IKKγ). IKKβ is the principal kinase responsible for the phosphorylation of IκB proteins, which leads to their degradation and the subsequent activation of the canonical NF-κB pathway.[1][2][3][4] Dysregulation of IKKβ activity is implicated in numerous inflammatory diseases and cancers, making it a key target for therapeutic intervention.[5][6]
Bay 65-1942 is a potent and selective ATP-competitive inhibitor of IKKβ.[7][8][9][10][11] Its high selectivity for IKKβ over the closely related IKKα makes it a valuable tool for dissecting the specific roles of IKKβ in cellular processes. The R form of Bay 65-1942 is reported to be the less active enantiomer, which can serve as a useful negative control in experiments to ensure that the observed effects are due to specific inhibition of IKKβ.[12]
This document provides detailed application notes and protocols for the use of Bay 65-1942 (R form) in the immunoprecipitation of the IKKβ complex. Immunoprecipitation (IP) is a powerful technique to isolate a specific protein or protein complex from a cellular lysate, allowing for subsequent analysis of complex components, post-translational modifications, and enzymatic activity. The use of Bay 65-1942 in conjunction with IP can help to stabilize the IKKβ complex in a specific state or to probe the interactions of IKKβ with other proteins in the presence of an inhibitor.
Data Presentation
The following table summarizes the available quantitative data for Bay 65-1942, providing key values for its inhibitory activity.
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / Conditions | Reference |
| Bay 65-1942 | IKKβ | Kinase Assay | Ki = 2 nM | Recombinant Human IKKβ | [7] |
| Bay 65-1942 | IKKβ | Kinase Assay | IC50 = 10 µM | MYL-R cells | [7] |
| Bay 65-1942 | IKKβ | Kinase Assay | Ki = 4 nM | GST-IκBα substrate | [9] |
| Bay 65-1942 | IKKα | Kinase Assay | IC50 = 135 nM | Recombinant Human IKKα | [9] |
| Bay 65-1942 (R form) | IKKβ | Not specified | Less active enantiomer | Not specified | [12] |
Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1), which activate upstream kinases that, in turn, activate the IKK complex. Activated IKKβ phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.
Caption: Canonical NF-κB signaling pathway and the point of inhibition by Bay 65-1942.
Experimental Protocols
Protocol 1: Cell Lysis for Immunoprecipitation
This protocol describes the preparation of cell lysates suitable for the immunoprecipitation of the IKKβ complex.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Grow cells to 80-90% confluency in appropriate culture dishes.
-
Optional: Treat cells with Bay 65-1942 (R form) at the desired concentration and for the desired time before harvesting. A typical starting concentration is 1-10 µM.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Completely remove the PBS and add ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors to the plate (e.g., 1 mL per 10 cm dish).
-
Incubate the plate on ice for 5-10 minutes.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate gently on a rocker at 4°C for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately for immunoprecipitation or stored at -80°C for later use.
Protocol 2: Immunoprecipitation of the IKKβ Complex
This protocol outlines the steps for immunoprecipitating the IKKβ complex from the prepared cell lysate.
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Primary antibody specific for IKKβ (or another component of the IKK complex)
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., cell lysis buffer or a modified version with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli sample buffer for Western blotting)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Pre-clearing the lysate (optional but recommended):
-
To 1 mg of total protein from the cleared cell lysate, add 20-30 µL of Protein A/G bead slurry.
-
Incubate on a rotator at 4°C for 30-60 minutes.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add the recommended amount of primary anti-IKKβ antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
-
Incubate with gentle rotation at 4°C for 2-4 hours or overnight.
-
-
Immune Complex Capture:
-
Add 30-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation at 4°C for 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and washing steps 3-4 times to remove non-specific binding proteins.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Centrifuge at high speed for 1 minute and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted sample is now ready for analysis by Western blotting to detect IKKβ and its interacting partners.
-
Experimental Workflow
The following diagram illustrates the general workflow for the immunoprecipitation of the IKKβ complex.
Caption: Workflow for immunoprecipitation of the IKKβ complex.
Conclusion
The immunoprecipitation of the IKKβ complex is a valuable technique for studying its function and interactions within the NF-κB signaling pathway. Bay 65-1942, as a selective IKKβ inhibitor, and its less active R form, are powerful tools to modulate and investigate the activity of this key kinase. The protocols and information provided here offer a comprehensive guide for researchers to successfully perform immunoprecipitation of the IKKβ complex and to utilize Bay 65-1942 (R form) in their studies. Careful optimization of experimental conditions, such as antibody and inhibitor concentrations, will be crucial for achieving reliable and reproducible results.
References
- 1. fortislife.com [fortislife.com]
- 2. Loss of IKKβ but Not NF-κB p65 Skews Differentiation towards Myeloid over Erythroid Commitment and Increases Myeloid Progenitor Self-Renewal and Functional Long-Term Hematopoietic Stem Cells | PLOS One [journals.plos.org]
- 3. Inflammatory related gene IKKα, IKKβ, IKKγ cooperates to determine liver cancer stem cells progression by altering telomere via heterochromatin protein 1-HOTAIR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Inhibitor of KappaB Kinase (IKK) Complex in Granulosa Cell Tumors of the Ovary and Granulosa Cell Tumor-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IKKβ/NF-κB signaling pathway to improve Dasatinib efficacy in suppression of cisplatin-resistant head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. adooq.com [adooq.com]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Potential off-target effects of Bay 65-1942 (R form)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the R form of Bay 65-1942, a selective inhibitor of IκB kinase β (IKKβ). The following resources are designed to help troubleshoot common experimental issues and provide clarity on the compound's selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Bay 65-1942?
Bay 65-1942 is an ATP-competitive inhibitor that selectively targets IKKβ kinase activity.[1] The S-enantiomer is the more active form, while the R-form is reported to be less active.
Q2: What is the known selectivity of Bay 65-1942 against other kinases?
Q3: Are there any known paradoxical or unexpected off-target effects of Bay 65-1942?
Yes, a significant potential off-target effect has been observed. In some cellular contexts, Bay 65-1942 has been shown to cause a paradoxical activation of the MEK/ERK signaling pathway.[4][5] This can lead to downstream effects that are independent of IKKβ inhibition, such as increased IL-6 expression.[4][5] Researchers should be aware of this possibility and test for MEK/ERK pathway activation when using this inhibitor.
Q4: How can I be sure that the observed phenotype in my experiment is due to IKKβ inhibition and not an off-target effect?
To validate that the observed effects are due to on-target IKKβ inhibition, it is recommended to perform several control experiments. These can include:
-
Use of a structurally unrelated IKKβ inhibitor: Comparing the effects of Bay 65-1942 with another selective IKKβ inhibitor can help confirm that the phenotype is not specific to the chemical scaffold of Bay 65-1942.
-
siRNA/shRNA knockdown of IKKβ: Depleting IKKβ using genetic methods should phenocopy the effects of the inhibitor if they are on-target.
-
Rescue experiments: If possible, expressing a drug-resistant mutant of IKKβ should rescue the phenotype observed with Bay 65-1942.
-
Direct measurement of target engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that Bay 65-1942 is binding to IKKβ in your cellular system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or paradoxical cellular response (e.g., increased proliferation, unexpected gene expression) | The observed effect may be due to the paradoxical activation of the MEK/ERK pathway by Bay 65-1942. | 1. Perform a western blot to check the phosphorylation status of MEK and ERK in cells treated with Bay 65-1942. 2. If MEK/ERK activation is confirmed, consider co-treatment with a MEK inhibitor to dissect the IKKβ-dependent and MEK/ERK-dependent effects. 3. Evaluate downstream markers of MEK/ERK signaling (e.g., c-Fos expression) to confirm pathway activation. |
| Lack of expected inhibitory effect on NF-κB signaling | 1. The R-form of Bay 65-1942 is less active; the concentration used may be insufficient. 2. Poor cell permeability or rapid metabolism of the compound in your specific cell type. 3. The NF-κB activation in your system is independent of the canonical IKKβ pathway. | 1. Perform a dose-response experiment to determine the optimal concentration for IKKβ inhibition in your system. 2. Confirm target engagement in your cells using a technique like CETSA (see Experimental Protocols). 3. Verify that the stimulus you are using activates the canonical NF-κB pathway through IKKβ. |
| Variability in experimental results | 1. Inconsistent compound concentration due to precipitation or degradation. 2. Differences in cell passage number or confluency, which can affect signaling pathways. | 1. Ensure complete solubilization of Bay 65-1942 and prepare fresh dilutions for each experiment. 2. Standardize cell culture conditions, including passage number, seeding density, and serum concentration. |
Data Presentation
Table 1: Kinase Selectivity Profile of Bay 65-1942 (Enantiomeric form not specified)
Data sourced from the International Centre for Kinase Profiling, University of Dundee.
| Kinase | % Activity Remaining at 1.00 µM | % Activity Remaining at 10.00 µM |
| GSK3 beta | 126 | 99 |
| MAPKAP-K2 | 120 | 147 |
| VEGFR1 | 112 | 116 |
| SYK | 106 | 91 |
| PDK1 | 106 | 100 |
| MST4 | 105 | 85 |
| S6K1 | 102 | 68 |
| CHK1 | 102 | 88 |
| MARK3 | 100 | 94 |
| BTK | 100 | 83 |
| DYRK1A | 99 | 82 |
| DYRK2 | 99 | 77 |
| NEK6 | 98 | 93 |
| ERK1 | 98 | 86 |
| MNK2 | 98 | 87 |
| SRPK1 | 98 | 65 |
| MNK1 | 97 | 74 |
| FGF-R1 | 96 | 79 |
| EPH-A2 | 96 | 84 |
| CK2 | 95 | 70 |
| IR | 94 | 96 |
| YES1 | 94 | 49 |
| CAMKK beta | 94 | 78 |
| p38 beta MAPK | 91 | 74 |
| TBK1 | 91 | 84 |
| Src | 91 | 83 |
| p38 alpha MAPK | 91 | 78 |
| CSK | 91 | 92 |
| JNK2 | 90 | 93 |
| BRSK2 | 89 | 45 |
| PAK4 | 89 | 54 |
| EPH-B3 | 89 | 93 |
| PKB beta | 88 | 61 |
| EF2K | 88 | 67 |
| p38 delta MAPK | 88 | 73 |
| PIM2 | 88 | 40 |
| Lck | 88 | 74 |
| PKB alpha | 87 | 55 |
| AMPK | 87 | 54 |
| p38 gamma MAPK | 85 | 66 |
| HIPK2 | 84 | 34 |
| MST2 | 84 | 67 |
| NEK2a | 83 | 81 |
| RSK1 | 83 | 46 |
| IKK epsilon | 83 | 74 |
| PLK1 | 83 | 87 |
| PAK5 | 82 | 72 |
| CK1 delta | 81 | 43 |
| ERK2 | 81 | 74 |
| RSK2 | 80 | 53 |
| IGF-1R | 80 | 71 |
| PKD1 | 79 | 48 |
| MKK1 | 79 | 62 |
| MELK | 79 | 58 |
| PKA | 79 | 65 |
| IRR | 78 | 45 |
| CHK2 | 77 | 46 |
| PKC alpha | 77 | 31 |
| SmMLCK | 76 | 37 |
| PIM1 | 76 | 15 |
| JNK1 | 76 | 61 |
| PKC zeta | 76 | 10 |
| PRAK | 74 | 58 |
| ROCK 2 | 73 | 39 |
Note: Lower "% Activity Remaining" indicates greater inhibition.
Experimental Protocols
In Vitro Kinase Assay to Determine IC50
This protocol can be used to determine the half-maximal inhibitory concentration (IC50) of Bay 65-1942 (R form) against a kinase of interest.
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT, and 0.01% Brij-35.
-
Prepare Kinase and Substrate: Dilute the recombinant kinase and its specific substrate (e.g., a peptide or protein) to the desired concentrations in the kinase reaction buffer.
-
Prepare Compound Dilutions: Perform a serial dilution of Bay 65-1942 (R form) in DMSO, and then dilute further into the kinase reaction buffer to achieve the final desired concentrations. Include a DMSO-only control.
-
Initiate Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and compound dilutions.
-
Start the Reaction: Add ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection methods like ADP-Glo™) to the wells to a final concentration equivalent to the Km of the kinase for ATP.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiolabeled assays or the appropriate reagent for luminescence-based assays).
-
Detection:
-
Radiolabeled Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol helps to confirm that Bay 65-1942 (R form) is binding to its intended target (IKKβ) within intact cells.[6][7][8][9][10]
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentrations of Bay 65-1942 (R form) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentration for all samples, add SDS-PAGE loading buffer, and heat the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for IKKβ, followed by a secondary antibody conjugated to HRP. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities for IKKβ at each temperature for both the vehicle- and drug-treated samples. Plot the percentage of soluble IKKβ relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of Bay 65-1942 indicates target engagement.
Visualizations
Figure 1: The canonical NF-κB signaling pathway and the point of inhibition by Bay 65-1942.
Figure 2: A logical workflow for troubleshooting unexpected cellular effects of Bay 65-1942.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. Bay 65-1942 free base | CAS:600734-02-9 | IKKβ kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]
- 5. Adenosine Kinase | Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors [clarkfrancis.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. inits.at [inits.at]
- 8. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 758683-21-5(Bay 65-1942 (R form)) | Kuujia.com [kuujia.com]
- 10. Targeting Tumor Cells with Raf Inhibitor LY3009120: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]
Optimizing Bay 65-1942 (R form) treatment time for maximal IKKβ inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the R form of Bay 65-1942 to achieve maximal IKKβ inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bay 65-1942?
Bay 65-1942 is an ATP-competitive and selective inhibitor of IκB kinase β (IKKβ).[1][2][3] By binding to the ATP pocket of IKKβ, it prevents the phosphorylation of IκBα.[4] This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and proteasomal degradation, thereby keeping the transcription factor NF-κB sequestered in the cytoplasm and inhibiting its activity.[4]
Q2: The product I'm using is the 'R form' of Bay 65-1942. Is this the active form?
The R-form of Bay 65-1942 is considered the less active enantiomer.[5][6] The S-enantiomer exhibits greater activity. It is crucial to consider this when planning experiments, as a higher concentration of the R-form may be required to achieve the same level of IKKβ inhibition as the S-form or the racemic mixture.
Q3: What is the optimal treatment time for maximal IKKβ inhibition using Bay 65-1942 (R form)?
The optimal treatment time for maximal IKKβ inhibition can vary depending on the cell type, experimental conditions, and the specific downstream endpoint being measured. Published studies have utilized a range of treatment times, from as short as 30 minutes to as long as 72 hours.[7][8][9]
-
Short-term (30 minutes - 4 hours): Inhibition of IKKβ and subsequent reduction in IκBα phosphorylation can be observed within this timeframe.[7][8] This is suitable for studying the direct and rapid effects on the signaling pathway.
-
Long-term (24 - 72 hours): These longer incubation times are often used when assessing downstream effects of IKKβ inhibition, such as changes in gene expression, cytokine production, cell viability, or apoptosis.[2][3][9]
To determine the optimal time for maximal IKKβ inhibition in your specific experimental system, it is highly recommended to perform a time-course experiment. Please refer to the detailed protocol in the "Experimental Protocols" section.
Q4: What are the known off-target effects of Bay 65-1942?
Bay 65-1942 is a selective inhibitor of IKKβ with a more than 30-fold selectivity over IKKα and other kinases such as IKKε, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, and PKC at concentrations up to 10 µM.[1] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects.
Q5: How should I prepare and store Bay 65-1942?
For stock solutions, it is recommended to dissolve Bay 65-1942 in a solvent like DMSO. Aliquot the stock solution and store it at -20°C or -80°C for long-term stability.[2] For working solutions, dilute the stock solution in your cell culture medium immediately before use. It is best practice to prepare fresh working solutions for each experiment to avoid degradation of the compound.
Troubleshooting Guides
Western Blotting for Phosphorylated IκBα (p-IκBα)
| Problem | Possible Cause | Solution |
| No or weak p-IκBα signal in positive control | Inefficient cell stimulation | Ensure your stimulating agent (e.g., TNFα, IL-1β) is active and used at an optimal concentration and time. |
| Phosphatase activity during sample preparation | Keep samples on ice at all times. Use lysis buffers containing phosphatase and protease inhibitors. | |
| Low abundance of p-IκBα | Increase the amount of protein loaded onto the gel. | |
| Incorrect antibody dilution | Optimize the primary antibody concentration. | |
| Milk-based blocking buffers | Casein in milk is a phosphoprotein and can interfere with the detection of other phosphorylated proteins. Use a non-protein blocking buffer or BSA. | |
| High background | Non-specific antibody binding | Increase the number and duration of wash steps. Optimize the blocking conditions (e.g., extend blocking time). |
| Antibody concentration too high | Reduce the concentration of the primary and/or secondary antibody. | |
| p-IκBα signal not decreasing with Bay 65-1942 treatment | Inactive inhibitor | Ensure the inhibitor has been stored correctly and that the working solution is freshly prepared. |
| Insufficient inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. | |
| Incorrect treatment time | Perform a time-course experiment to determine the optimal incubation time. | |
| Cell permeability issues | While Bay 65-1942 is cell-permeable, different cell lines can have varying uptake efficiencies. Consider increasing the concentration or incubation time. |
General Kinase Inhibitor Experiments
| Problem | Possible Cause | Solution |
| Inconsistent results between experiments | Inhibitor instability | Prepare fresh working solutions of Bay 65-1942 for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Variation in cell culture conditions | Maintain consistent cell density, passage number, and growth conditions. | |
| Unexpected cellular toxicity | High inhibitor concentration | Perform a dose-response curve to determine the IC50 and use a concentration at or slightly above this for your experiments. |
| Off-target effects | Use the lowest effective concentration of the inhibitor. Consider using a secondary, structurally different IKKβ inhibitor or siRNA against IKKβ to confirm that the observed phenotype is due to on-target inhibition. | |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and consistent across all conditions, including the vehicle control. |
Data Presentation
Table 1: In Vitro Activity of Bay 65-1942
| Parameter | Value | Reference |
| Target | IKKβ | [1] |
| Mechanism | ATP-competitive | [1] |
| Ki for GST-IκBα | 4 nM | [1] |
| Selectivity over IKKα | >30-fold | [1] |
| IC50 against other kinases (IKKε, MKK4, MKK7, ERK-1, Syk, Lck, Fyn, PI3Kγ, PKA, PKC) | >10 µM | [1] |
Table 2: Example Cellular Treatment Conditions from Literature
| Cell Type | Bay 65-1942 Concentration | Treatment Time | Endpoint Measured | Reference |
| MYL-R cells | 10 µM | 24 hours | Cell viability, Caspase 3/7 activation | [2][3] |
| HEK293T cells | 0.1, 1, 10 µM | 24 hours | Huntingtin phosphorylation | [10] |
| MCF10A cells | 2 µM | 4 hours | p-p65 and p-IκBα levels | [8] |
| Murine model | 5 mg/kg (i.p.) | Pre-ischemia, at reperfusion, 2h post-reperfusion | p-IκBα and p-p65 levels in myocardial tissue | [7] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Time for IKKβ Inhibition
This protocol describes how to determine the optimal treatment time of Bay 65-1942 for maximal inhibition of IKKβ activity in a cellular context, as measured by the phosphorylation of its direct substrate, IκBα.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Bay 65-1942 (R form) stock solution (e.g., 10 mM in DMSO)
-
Stimulating agent (e.g., TNFα, IL-1β)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: The following day, pre-treat the cells with your desired concentration of Bay 65-1942 (R form) for a range of time points (e.g., 0, 15, 30, 60, 120, 240 minutes). Include a vehicle control (DMSO) for each time point.
-
Stimulation: Following the pre-treatment period, stimulate the cells with an appropriate agonist (e.g., TNFα at 10 ng/mL) for a short period (e.g., 15 minutes) to induce IκBα phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin).
-
Quantify the band intensities for p-IκBα, total IκBα, and the loading control.
-
Normalize the p-IκBα signal to the total IκBα and the loading control.
-
Plot the normalized p-IκBα signal against the pre-treatment time to identify the time point with the maximal inhibition.
-
Protocol 2: In Vitro IKKβ Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to assess the direct inhibitory effect of Bay 65-1942 on IKKβ activity.
Materials:
-
Recombinant active IKKβ
-
IKKβ substrate (e.g., GST-IκBα)
-
Kinase assay buffer
-
ATP
-
Bay 65-1942 (R form) at various concentrations
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Bay 65-1942 in kinase assay buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the IKKβ substrate.
-
Set up the Reaction: In a 96-well plate, add the Bay 65-1942 dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the Reaction: Add the master mix to each well, followed by the addition of recombinant IKKβ to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the kinase activity (luminescence) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. adooq.com [adooq.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Oncogenic PI3K Mutations Lead to NF-κB-dependent Cytokine Expression Following Growth Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IKBKB reduces huntingtin aggregation by phosphorylating serine 13 via a non-canonical IKK pathway | Life Science Alliance [life-science-alliance.org]
Interpreting unexpected results with Bay 65-1942 (R form) treatment
Welcome to the technical support center for Bay 65-1942 (R form). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the expected mechanism of action for Bay 65-1942?
Bay 65-1942 is a selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3] The primary role of IKKβ is to phosphorylate the inhibitory protein IκBα, which targets IκBα for ubiquitination and subsequent proteasomal degradation.[2][4] The degradation of IκBα releases the nuclear factor-κB (NF-κB) dimers, allowing them to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[2][5] Therefore, treatment with an IKKβ inhibitor like Bay 65-1942 is expected to prevent IκBα phosphorylation and degradation, leading to the inhibition of NF-κB activation and a downstream decrease in the expression of NF-κB target genes.
It is important to note that Bay 65-1942 (R form) is the less active enantiomer of this inhibitor.[6]
Expected Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. babraham.ac.uk [babraham.ac.uk]
- 5. chemdiv.com [chemdiv.com]
- 6. medchemexpress.com [medchemexpress.com]
Bay 65-1942 (R form) cytotoxicity and effects on cell proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bay 65-1942, focusing on its application in studying cytotoxicity and cell proliferation.
Frequently Asked Questions (FAQs)
1. What is Bay 65-1942 and its mechanism of action? Bay 65-1942 is an ATP-competitive and selective inhibitor of the IκB kinase β (IKKβ) subunit.[1][2][3] By inhibiting IKKβ, it prevents the phosphorylation of IκBα, the inhibitory protein bound to NF-κB.[4] This action blocks the subsequent degradation of IκBα and the translocation of the NF-κB transcription factor to the nucleus, thereby inhibiting the canonical NF-κB signaling pathway.[4][5] This pathway is crucial for regulating inflammatory responses, cell survival, and proliferation.[5][6]
2. What is the difference between Bay 65-1942 and the "R form" of Bay 65-1942? The "R form" of Bay 65-1942 is the less active R-enantiomer of the compound.[7] Most published research utilizes the more active form (presumably the S-enantiomer) or a racemic mixture to achieve significant IKKβ inhibition. Users working with the R form should be aware of its lower activity and may need to perform extensive dose-response experiments to determine the effective concentration for their specific cell line and assay.
3. How should I prepare and store Bay 65-1942 solutions? It is recommended to prepare solutions of Bay 65-1942 fresh for each experiment, as solutions are known to be unstable.[1] For in vivo studies, a vehicle of 10% Cremophor in water has been used.[2][4] Always refer to the manufacturer's specific instructions for optimal solubility and storage conditions.
4. What are the expected effects of Bay 65-1942 on cell proliferation and cytotoxicity? Bay 65-1942 has been shown to reduce cell viability and induce apoptosis in various cancer cell lines, particularly when used in combination with other targeted inhibitors.[8][9] For example, in drug-resistant leukemia cells (MYL-R), it works synergistically with the MEK inhibitor AZD6244 to suppress cell proliferation and induce apoptosis.[9][10] Its efficacy is often dependent on the degree to which a cell line relies on the NF-κB pathway for survival.[5]
Troubleshooting Guide
Q: I am not observing the expected cytotoxic effects in my cell line. What are the possible reasons?
-
Compound Potency and Stability: Ensure you are using the correct, more active form of Bay 65-1942, not the less active R form, unless specifically intended.[7] Prepare solutions fresh for each experiment as they can be unstable.[1]
-
Cell Line Dependence: The cytotoxic effects of IKKβ inhibition are context-dependent. Your cell line may not heavily rely on the canonical NF-κB pathway for survival. Consider verifying the activity of the NF-κB pathway in your cells at baseline.
-
Concentration and Duration: The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., from 1 µM to 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions. An IC50 of 10 µM has been established in MYL-R cells after 48 hours.[2][3]
-
Basal Survival Signals: Some studies suggest that a basal level of NF-κB activity may be necessary to prevent apoptosis in certain cell types, such as cardiomyocytes.[11] Complete inhibition might not always lead to cell death and could have complex outcomes.
Q: I am observing an unexpected increase in the expression of a pro-inflammatory cytokine, like IL-6, after treatment. Is this a known off-target effect?
This is not an off-target effect but a known cellular response. In some leukemia cell lines, inhibition of the IKK/NF-κB pathway by Bay 65-1942 can lead to a compensatory activation of the MEK/ERK signaling pathway.[8][10] This, in turn, drives up the expression of cytokines like IL-6.[8][10] This effect can be prevented by co-treatment with a MEK inhibitor (e.g., AZD6244).[8][10]
Q: My results for cell viability are inconsistent between experiments.
-
Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Senescent or overly confluent cells can respond differently to treatment.
-
Reagent Preparation: As mentioned, always prepare Bay 65-1942 solutions immediately before use.[1] Inconsistent storage or freeze-thaw cycles of a stock solution can lead to degradation.
-
Assay Timing: Ensure that the timing of drug replenishment (if applicable) and the final assay readout are kept constant across all experiments. Protocols often involve replenishing the drug and media at 24 hours for a 48-hour assay.[2][10]
Quantitative Data Summary
The following tables summarize the effects of Bay 65-1942 on drug-resistant leukemia (MYL-R) cells, as reported in the literature.
Table 1: Cytotoxicity and Apoptosis Induction in MYL-R Cells (48h Treatment)
| Treatment | Concentration | % Reduction in Cell Viability (vs. DMSO) | Caspase 3/7 Activation (Fold Change vs. DMSO) |
|---|---|---|---|
| Bay 65-1942 | 10 µM | ~37%[10][12] | ~1.3-fold[2][8][13] |
| AZD6244 (MEK Inhibitor) | 5 µM | ~50%[10] | ~2.0-fold[2][8][13] |
| Bay 65-1942 + AZD6244 | 10 µM + 5 µM | ~84%[10][12] | ~3.2-fold[2][8][13] |
Table 2: Synergistic Inhibition of Cell Viability with AZD6244 in MYL-R Cells
| Effect Level | Combination Index (CI) Value | Interpretation |
|---|---|---|
| IC50 | 0.56 ± 0.09[2][10] | Synergism (CI < 1) |
| IC75 | 0.48 ± 0.01[2][10] | Synergism (CI < 1) |
| IC90 | 0.46 ± 0.02[2][10] | Synergism (CI < 1) |
Data derived from experiments combining Bay 65-1942 and AZD6244 at a constant ratio.[2][10]
Visualized Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Inhibition of IKKβ/NF-κB signaling pathway to improve Dasatinib efficacy in suppression of cisplatin-resistant head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Inhibition of IKKβ with Bay 65-1942 (R form)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Bay 65-1942 (R form), a selective and ATP-competitive inhibitor of IKKβ. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Bay 65-1942 (R form) and how does it work?
Bay 65-1942 is a potent and selective, ATP-competitive inhibitor of IκB kinase β (IKKβ).[1][2][3] By binding to the ATP pocket of IKKβ, it prevents the phosphorylation of IκBα. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation, thereby sequestering the NF-κB complex in the cytoplasm and blocking its translocation to the nucleus to activate target gene transcription.[4] The "(R form)" designation indicates it is a specific stereoisomer, which is noted to be the less active form compared to its S-enantiomer.[5]
Q2: What is the optimal concentration of Bay 65-1942 to use in my cell-based assay?
The optimal concentration is cell-line dependent. A good starting point is to use a concentration 5-10 times the IC50 value for the cell line of interest. If the IC50 is unknown, a dose-response experiment is recommended, typically ranging from 0.1 µM to 10 µM. For example, in MYL-R cells, an IC50 of 10 µM has been reported for reducing cell viability.[2][6]
Q3: How do I prepare and store Bay 65-1942 stock solutions?
Bay 65-1942 is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, preparing a concentrated stock solution in DMSO is common.
-
Preparation: To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of Bay 65-1942 powder in the calculated volume of DMSO. Gentle warming to 37°C and sonication can aid in dissolution.
-
Storage: Store the powder at -20°C for up to 3 years.[7][8] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[9]
Q4: Is Bay 65-1942 suitable for in vivo studies?
Yes, Bay 65-1942 has been used in animal models, particularly in mice. A common administration route is intraperitoneal (IP) injection at a dosage of 5 mg/kg.[6][9] A typical vehicle formulation is 10% Cremophor in water.[9] It is recommended to prepare the in vivo formulation fresh on the day of use.[9]
Q5: How can I confirm that Bay 65-1942 is effectively inhibiting IKKβ in my experiment?
The most common method is to assess the phosphorylation status of downstream targets of IKKβ via Western blotting. A decrease in the phosphorylation of IκBα (at Ser32/36) and the p65 subunit of NF-κB (at Ser536) are reliable indicators of IKKβ inhibition.[3][10]
Quantitative Data Summary
Table 1: Inhibitory Activity of Bay 65-1942
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 2 nM | IKKβ | [1] |
| IC50 | 10 µM | MYL-R cells (cell viability) | [2][6] |
| Selectivity | >30-fold | IKKβ over IKKα | [1] |
| Selectivity | >50-fold | IKKβ over IKKα | [3] |
Table 2: Kinase Selectivity Profile of Bay 65-1942
The following table summarizes the kinase profiling data for Bay 65-1942 at a concentration of 1.0 µM, showing the percentage of remaining kinase activity. This data helps to identify potential off-target effects.
| Kinase | % Activity Remaining at 1.0 µM |
| GSK3 beta | 126 |
| MAPKAP-K2 | 120 |
| VEGFR1 | 112 |
| SYK | 106 |
| PDK1 | 106 |
| MST4 | 105 |
| S6K1 | 102 |
| CHK1 | 102 |
| MARK3 | 100 |
| BTK | 100 |
| DYRK1A | 99 |
| DYRK2 | 99 |
| NEK6 | 98 |
| ERK1 | 98 |
| MNK2 | 98 |
| SRPK1 | 98 |
| MNK1 | 97 |
| FGF-R1 | 96 |
| EPH-A2 | 96 |
| CK2 | 95 |
| IR | 94 |
| YES1 | 94 |
| CAMKK beta | 94 |
| p38 beta MAPK | 91 |
| TBK1 | 91 |
| Src | 91 |
| p38 alpha MAPK | 91 |
| CSK | 91 |
| JNK2 | 90 |
| BRSK2 | 89 |
| PAK4 | 89 |
| EPH-B3 | 89 |
| PKB beta | 88 |
| EF2K | 88 |
| p38 delta MAPK | 88 |
| PIM2 | 88 |
| Lck | 88 |
| PKB alpha | 87 |
| AMPK | 87 |
| p38 gamma MAPK | 85 |
| HIPK2 | 84 |
| MST2 | 84 |
| NEK2a | 83 |
| RSK1 | 83 |
| IKK epsilon | 83 |
| PLK1 | 83 |
| PAK5 | 82 |
| CK1 delta | 81 |
| ERK2 | 81 |
| RSK2 | 80 |
| IGF-1R | 80 |
| PKD1 | 79 |
| MKK1 | 79 |
| MELK | 79 |
| PKA | 79 |
| IRR | 78 |
| CHK2 | 77 |
| PKC alpha | 77 |
| SmMLCK | 76 |
| PIM1 | 76 |
| JNK1 | 76 |
| PKC zeta | 76 |
| PRAK | 74 |
| ROCK 2 | 73 |
| (Data sourced from the International Centre for Kinase Profiling)[11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of IKKβ Pathway Inhibition
This protocol details the steps to assess the phosphorylation of IκBα and p65 as a measure of Bay 65-1942 efficacy.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Pre-treat cells with the desired concentrations of Bay 65-1942 (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 5-15 minutes to activate the NF-κB pathway.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol is for determining the effect of Bay 65-1942 on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete growth medium.[9]
-
-
Inhibitor Treatment:
-
After 24 hours, treat the cells with a serial dilution of Bay 65-1942. Include a vehicle control (DMSO) and a positive control for cell death if desired.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). For longer incubation times, the medium and inhibitor can be replenished at 24-hour intervals.[9]
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.[9]
-
-
Final Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Calculate the IC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of IKKβ signaling (no change in p-IκBα or p-p65 levels) | 1. Suboptimal inhibitor concentration: The concentration of Bay 65-1942 may be too low for the specific cell line. 2. Inhibitor degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 3. Short incubation time: The pre-incubation time with the inhibitor may be insufficient. 4. Cellular context: Some cell lines may have compensatory signaling pathways.[12] | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Prepare fresh stock solutions and aliquot for single use. 3. Increase the pre-incubation time with Bay 65-1942 (e.g., up to 4 hours). 4. Investigate the role of IKKα in your system, as it can sometimes compensate for IKKβ inhibition.[12] |
| Unexpected or off-target effects observed | 1. High inhibitor concentration: Using a concentration of Bay 65-1942 that is too high can lead to inhibition of other kinases. 2. Known off-target activity: Bay 65-1942 has been shown to activate the MEK/ERK pathway in some cell lines.[6][13] | 1. Use the lowest effective concentration determined from a dose-response curve. 2. If MEK/ERK activation is a concern, consider co-treatment with a MEK inhibitor (e.g., AZD6244).[6] Always include appropriate controls to monitor the activity of known off-target pathways. |
| Poor solubility or precipitation of Bay 65-1942 in media | 1. Low solubility in aqueous solutions: Bay 65-1942 has limited solubility in aqueous media. 2. High final DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high, leading to cytotoxicity. | 1. Ensure the stock solution is fully dissolved in DMSO before diluting in culture medium. The final DMSO concentration should ideally be below 0.5%. 2. If higher concentrations of Bay 65-1942 are needed, consider using a different solvent or a formulation with solubilizing agents, but test for vehicle toxicity. |
| Variability in in vivo results | 1. Inconsistent inhibitor administration: Variations in injection volume or technique. 2. Inhibitor instability in formulation: The in vivo formulation may not be stable over time. | 1. Ensure accurate and consistent dosing. 2. Prepare the in vivo formulation fresh for each experiment. |
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942 on the IKK complex.
Caption: General experimental workflows for evaluating Bay 65-1942 efficacy in vitro and in vivo.
Caption: A logical troubleshooting workflow for addressing incomplete IKKβ inhibition with Bay 65-1942.
References
- 1. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. glpbio.com [glpbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitor | Bay 65-1942 | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stereoisomers of Bay 65-1942: Unraveling the Activity of R and S Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the R and S enantiomers of Bay 65-1942, a selective and ATP-competitive inhibitor of IκB kinase β (IKKβ). Understanding the stereospecificity of this compound is crucial for its application in research and potential therapeutic development.
Introduction to Bay 65-1942 and its Target: IKKβ
Bay 65-1942 is a potent small molecule inhibitor that targets IKKβ, a key kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway.[1][2] This pathway plays a central role in regulating inflammatory responses, cell survival, and proliferation. Dysregulation of NF-κB signaling is implicated in various diseases, including inflammatory disorders and cancer. Bay 65-1942 exists as two enantiomers, the R and S forms, which exhibit significantly different biological activities. The active enantiomer is the S-form, often referred to in literature as "Compound A".[3][4]
Comparative Activity of Bay 65-1942 Enantiomers
The biological activity of the two enantiomers of Bay 65-1942 is markedly different, with the S-form being the potent inhibitor of IKKβ, while the R-form is considered to be significantly less active or inactive.[5][6][7]
Quantitative Data Summary
| Enantiomer | Target | Activity Metric | Value | Reference |
| Bay 65-1942 (S form) | IKKβ | K_i_ | 4 nM | [3] |
| Bay 65-1942 (R form) | IKKβ | Activity | Less active/Inactive | [5][6][7] |
Signaling Pathway and Experimental Workflow
To elucidate the differential activity of the Bay 65-1942 enantiomers, it is essential to understand the signaling pathway they modulate and the experimental workflows used for their characterization.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of Bay 65-1942 (S form).
Caption: Workflow for comparing the inhibitory activity of Bay 65-1942 enantiomers.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to determine the inhibitory activity of compounds like Bay 65-1942 against IKKβ.
IKKβ In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IKKtide peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Bay 65-1942 (R and S forms) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the Bay 65-1942 R and S forms in the kinase assay buffer. Also, prepare a vehicle control (DMSO).
-
In a multi-well plate, add the IKKβ enzyme to the assay buffer.
-
Add the serially diluted compounds or vehicle control to the wells containing the enzyme and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C or room temperature.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
Cell-Based NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in a cellular context.
Materials:
-
A cell line stably or transiently expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293, HeLa).
-
Cell culture medium and supplements.
-
An NF-κB pathway activator (e.g., TNF-α, IL-1β).
-
Bay 65-1942 (R and S forms) dissolved in DMSO.
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the Bay 65-1942 R and S forms in cell culture medium.
-
Pre-treat the cells with the serially diluted compounds or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce reporter gene expression. Include an unstimulated control.
-
Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the percent inhibition of NF-κB activation for each compound concentration relative to the stimulated vehicle control and determine the IC₅₀ values.
Conclusion
The available data clearly demonstrate that the inhibitory activity of Bay 65-1942 against IKKβ resides in the S-enantiomer. The R-enantiomer is significantly less active, highlighting the critical importance of stereochemistry in the design and application of this potent IKKβ inhibitor. For researchers investigating the NF-κB pathway, it is imperative to use the S-form of Bay 65-1942 to ensure potent and specific inhibition of IKKβ.
References
- 1. Bay 65-1942 hydrochloride | IκB/IKK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. babraham.ac.uk [babraham.ac.uk]
- 4. IKK Promotes Cytokine-Induced and Cancer-Associated AMPK Activity and Attenuates Phenformin-Induced Cell Death in LKB1-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF-κB - BioCrick [biocrick.com]
- 7. Bay 65-1942 (R form) - TargetMol Chemicals Inc [bioscience.co.uk]
A Comparative Guide to IKKβ Inhibitors: Bay 65-1942 (R form) vs. BAY 11-7082
In the landscape of cellular signaling research and drug development, the inhibition of IκB kinase β (IKKβ) has emerged as a critical strategy for modulating the NF-κB pathway, a key player in inflammation, immunity, and cancer. This guide provides a detailed, data-driven comparison of two widely utilized IKKβ inhibitors: Bay 65-1942 (R form) and BAY 11-7082. We delve into their mechanisms of action, present quantitative data on their potency and selectivity, and provide detailed experimental protocols to assist researchers in their experimental design.
Mechanism of Action and Specificity
Bay 65-1942 is an ATP-competitive inhibitor that demonstrates high selectivity for IKKβ.[1][2] As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the IKKβ enzyme, preventing the phosphorylation of its substrates.[2] The "R form" of Bay 65-1942 is noted to be the less active enantiomer of the compound. It has been shown to selectively inhibit both IKKα and IKKβ isoforms.[1]
In contrast, BAY 11-7082 is characterized as a broad-spectrum, irreversible inhibitor of the NF-κB pathway.[3][4] While it is widely described as an inhibitor of TNFα-induced IκBα phosphorylation, its mechanism is more complex and less direct than that of Bay 65-1942.[3][5] Evidence suggests that BAY 11-7082 does not directly inhibit IKKβ in cell-free kinase assays.[6] Instead, it is believed to target upstream components of the signaling pathway, including ubiquitin-conjugating enzymes and protein tyrosine phosphatases.[5][6] This multi-targeted nature contributes to its potent but less specific biological effects, including the induction of apoptosis and cell cycle arrest.[5][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for Bay 65-1942 (R form) and BAY 11-7082, providing a comparative overview of their potency.
Table 1: Inhibitor Potency (IC50/Ki)
| Inhibitor | Target/Assay | IC50 / Ki | Cell Line/System | Reference |
| Bay 65-1942 | IKKβ (Ki) | 4 nM | GST-IκBα | [8] |
| IKKβ (IC50) | 10 µM | MYL-R cells (MTS assay) | [9] | |
| BAY 11-7082 | TNFα-induced IκBα phosphorylation | 10 µM | Tumor cells | [5] |
| TNFα-induced surface expression of adhesion molecules (ICAM-1, VCAM-1, E-selectin) | 5-10 µM | Human endothelial cells | [10] | |
| USP7 | 0.19 µM | Cell-free assay | [5] | |
| USP21 | 0.96 µM | Cell-free assay | [5] |
Table 2: Kinase Selectivity
| Inhibitor | Selectivity Profile | Reference |
| Bay 65-1942 | >30-fold selective for IKKβ over IKKα. Also inhibits IKKα. | [1][8] |
| BAY 11-7082 | Broad-spectrum inhibitor with multiple off-target effects, including protein tyrosine phosphatases and ubiquitin system enzymes. Not a direct IKKβ inhibitor in vitro. | [5][6] |
Signaling Pathway and Experimental Workflows
To visualize the context in which these inhibitors function and the methods used to characterize them, the following diagrams are provided.
Caption: Canonical NF-κB Signaling Pathway and Inhibitor Targets.
Caption: General Experimental Workflow for IKKβ Inhibitor Characterization.
Experimental Protocols
IKKβ Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the direct inhibitory activity of compounds against IKKβ.
-
Reagents and Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., GST-IκBα)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (Bay 65-1942, BAY 11-7082) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the diluted compounds.
-
Add the IKKβ enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay (MTS/MTT)
This protocol is used to determine the effect of the inhibitors on cell proliferation and cytotoxicity.
-
Reagents and Materials:
-
Cell line of interest (e.g., MYL-R, HGC-27)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTS or MTT reagent
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 4 x 10^4 cells/well) and allow them to adhere overnight.[9]
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control).
-
Incubate for the desired time period (e.g., 48 hours).[9]
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
TNFα-Induced IκBα Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of inhibitors to block the phosphorylation and subsequent degradation of IκBα in a cellular context.
-
Reagents and Materials:
-
Cell line responsive to TNFα (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Recombinant human TNFα
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed cells and grow to a suitable confluency.
-
Pre-treat the cells with the test compounds or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).[11]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of IκBα phosphorylation and degradation.
-
Apoptosis Assay (Annexin V and 7-AAD Staining)
This protocol is used to quantify the induction of apoptosis by the inhibitors.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Annexin V-FITC/PE and 7-AAD staining kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with inhibitors or DMSO for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC/PE and 7-AAD to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.[12]
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
Bay 65-1942 (R form) and BAY 11-7082 represent two distinct classes of IKKβ pathway inhibitors. Bay 65-1942 is a selective, ATP-competitive inhibitor of IKKβ, making it a valuable tool for studies focused specifically on the kinase activity of IKKβ. Its well-defined mechanism of action allows for more straightforward interpretation of experimental results related to direct IKKβ inhibition.
In contrast, BAY 11-7082 is a broader-spectrum agent with multiple cellular targets. While it effectively inhibits the NF-κB pathway in cellular systems, its effects are not solely attributable to direct IKKβ inhibition. This pleiotropic activity can lead to potent biological responses, such as robust apoptosis induction, but requires careful consideration of potential off-target effects when interpreting data.
The choice between these two inhibitors should be guided by the specific research question. For dissecting the direct role of IKKβ kinase activity, Bay 65-1942 is the more appropriate tool. For studies where the broader inhibition of the NF-κB pathway is desired and potential off-target effects are controlled for, BAY 11-7082 can be a potent modulator of cellular processes. Researchers are encouraged to utilize the provided protocols and data to make informed decisions for their experimental designs.
References
- 1. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia | PLOS One [journals.plos.org]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors [ijbs.com]
- 3. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. ijbs.com [ijbs.com]
Efficacy of Bay 65-1942 (R form) in Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of the IKKβ inhibitor Bay 65-1942 (R form), also known as Compound A, with other alternative IKKβ inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NF-κB signaling pathway in cancer.
Comparative Efficacy of IKKβ Inhibitors
The following table summarizes the available data on the efficacy of Bay 65-1942 (R form) and other selective IKKβ inhibitors in various cancer cell lines. It is important to note that the half-maximal inhibitory concentration (IC50) values can vary between studies due to different experimental conditions, such as assay type and incubation time.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Bay 65-1942 (R form) | Chronic Myeloid Leukemia (Imatinib-resistant) | MYL-R | ~10 | [1][2][3] |
| Head and Neck Squamous Cell Carcinoma | Cal27 | Not explicitly stated, used in combination studies | [4] | |
| Breast Cancer (with PIK3CA mutation) | MCF10A | Not explicitly stated for viability, used at 2 µM to inhibit NF-κB signaling | [5] | |
| Ovarian Cancer | Not specified | Not explicitly stated, shown to inhibit growth | [6] | |
| PS-1145 | Prostate Cancer | PC3-S | Not explicitly stated, shown to inhibit proliferation and induce apoptosis | [7] |
| BMS-345541 | Melanoma | SK-MEL-5, Hs 294T, A375 | Not explicitly stated, shown to inhibit proliferation and induce apoptosis | [8] |
| SC-514 | Not specified in cancer cell lines | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bay 65-1942 (R form) and other test compounds
-
MTS reagent (containing phenazine ethosulfate - PES)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Bay 65-1942 (R form) and other inhibitors in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.
-
Data Analysis: The cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by Bay 65-1942 and a typical experimental workflow for evaluating its efficacy.
NF-κB Signaling Pathway Inhibition by Bay 65-1942
Caption: Bay 65-1942 inhibits IKKβ, preventing NF-κB activation.
Experimental Workflow for Efficacy Evaluation
References
- 1. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-targeting EGFR and IKKβ/NF-κB signalling pathways in head and neck squamous cell carcinoma: a potential novel therapy for head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unclineberger.org [unclineberger.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of IKK inhibitor PS1145 on NF-kappaB function, proliferation, apoptosis and invasion activity in prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Bay 65-1942 (R form) in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bay 65-1942, a selective inhibitor of IκB kinase β (IKKβ), has demonstrated significant therapeutic potential in preclinical studies. Its R form, while noted as the less active enantiomer, exhibits compelling synergistic effects when combined with other therapeutic agents, particularly in the context of cancer.[1][2][3] This guide provides an objective comparison of Bay 65-1942 (R form) in combination therapy, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Synergistic Inhibition of Cell Viability with MEK Inhibitors
A notable synergistic interaction has been observed between Bay 65-1942 and the MEK inhibitor, AZD6244, in imatinib-resistant chronic myelogenous leukemia (CML) cells (MYL-R).[4] This combination leads to a significant reduction in cell viability and an increase in apoptosis.[4][5][6]
Quantitative Analysis of Synergism
The synergistic effect of combining Bay 65-1942 with AZD6244 was quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates synergy. The combination demonstrated synergy at various dose levels.[5][6]
| Inhibitor(s) | Concentration | Effect Level | Combination Index (CI) | Cell Line |
| AZD6244 + Bay 65-1942 | 5 µM + 10 µM | IC75 | 0.48 ± 0.01 | MYL-R |
| AZD6244 + Bay 65-1942 | - | IC50 | 0.56 ± 0.09 | MYL-R |
| AZD6244 + Bay 65-1942 | - | IC90 | 0.46 ± 0.02 | MYL-R |
Table 1: Synergistic inhibition of cell viability by co-treatment with AZD6244 and Bay 65-1942 in MYL-R cells. Data represents the mean ± standard deviation from three independent experiments.[5][6]
Induction of Apoptosis
The combination of Bay 65-1942 and AZD6244 also resulted in a marked increase in apoptosis, as measured by caspase 3/7 activity.
| Treatment | Fold Increase in Caspase 3/7 Activity (vs. DMSO) | Cell Line |
| AZD6244 (5 µM) | 2.0 | MYL-R |
| Bay 65-1942 (10 µM) | 1.3 | MYL-R |
| AZD6244 (5 µM) + Bay 65-1942 (10 µM) | 3.2 | MYL-R |
Table 2: Enhanced induction of apoptosis with combination treatment. MYL-R cells were treated for 24 hours.[5][6]
Underlying Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining IKK and MEK inhibitors stems from their interception of a signaling feedback loop present in drug-resistant leukemia cells.[4] In these cells, inhibition of IKKα with Bay 65-1942 was found to increase MEK/ERK signaling. Co-treatment with a MEK inhibitor like AZD6244 prevents this feedback activation, leading to a more potent anti-cancer effect.[4] This combined inhibition ultimately results in reduced expression of the pro-inflammatory cytokine IL-6, synergistic loss of cell viability, and increased apoptosis.[4]
Caption: Signaling pathway illustrating the synergistic action of AZD6244 and Bay 65-1942.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: MYL-R cells were seeded in a 96-well plate at a density of 4 x 10⁴ cells per well in 100 µL of RPMI growth medium.[5]
-
Treatment: Cells were treated with a series of three-fold dilutions of AZD6244 and Bay 65-1942, both individually and in combination, maintaining a constant ratio of 1:2, respectively.[6] Growth media and inhibitors were replenished at 24 hours.[5]
-
Analysis: Cell viability was determined at 48 hours using an MTS assay.[6] Combination Index (CI) values were calculated from the results of three independent experiments.[5][6]
Apoptosis Assay (Caspase 3/7 Activity)
-
Cell Treatment: MYL-R cells were treated for 24 hours with DMSO (control), 5 µM AZD6244, 10 µM Bay 65-1942, or a combination of both inhibitors at the same concentrations.[5]
-
Analysis: Caspase 3/7 activity was measured to quantify apoptosis. The results were expressed as a fold increase compared to the DMSO-treated control cells.[5][6]
Caption: Workflow for cell viability and apoptosis assays.
Broader Therapeutic Implications
While the most detailed synergistic data for Bay 65-1942 is in the context of combination with MEK inhibitors in leukemia, its role as an IKKβ inhibitor suggests potential for synergistic effects in other therapeutic areas.[4] IKKβ is a central kinase in the NF-κB signaling pathway, which is implicated in inflammation, immune response, and the proliferation and survival of tumor cells.[7] Therefore, combining Bay 65-1942 with agents that target parallel or downstream pathways could be a promising strategy in various diseases, including other cancers and inflammatory conditions. For instance, studies have shown that IKKβ inhibitors can attenuate myocardial injury and dysfunction following ischemia-reperfusion, suggesting potential combinations with cardiovascular drugs.[5] Further research is warranted to explore these potential synergistic combinations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NF-κB - BioCrick [biocrick.com]
- 3. tebubio.com [tebubio.com]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the IKKβ Pathway
For Researchers, Scientists, and Drug Development Professionals
The IκB kinase β (IKKβ) is a critical enzyme in the canonical NF-κB signaling pathway, a key regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of the IKKβ/NF-κB pathway is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer, making IKKβ a prime target for therapeutic intervention. This guide provides a comparative overview of several alternative small molecule inhibitors of IKKβ, presenting key performance data, outlining experimental methodologies, and visualizing the relevant biological and experimental workflows.
The IKKβ Signaling Pathway
The canonical NF-κB signaling cascade is initiated by various stimuli, such as pro-inflammatory cytokines like TNFα and IL-1β. These signals lead to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). IKKβ is the principal kinase responsible for the phosphorylation of the inhibitor of κBα (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.
Safety Operating Guide
Navigating the Safe Disposal of Bay 65-1942 (R form): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential logistical and safety information for the proper disposal of Bay 65-1942 (R form), a selective IKKβ inhibitor. Adherence to these procedures is paramount to mitigate environmental hazards and ensure personnel safety.
Core Principles of Disposal
The primary safety data for Bay 65-1942 hydrochloride indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, the core principle for its disposal is to prevent its release into the environment. Under no circumstances should Bay 65-1942 or its containers be disposed of via standard laboratory drains or general waste streams[2][3][4].
Procedural Steps for Disposal
The recommended procedure for the disposal of Bay 65-1942 (R form) is to treat it as hazardous chemical waste. This involves collection, proper labeling, and transfer to an approved waste disposal facility.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired Bay 65-1942 powder, as well as any grossly contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Bay 65-1942 should be collected in a separate, compatible, and sealed hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been verified to prevent unintended reactions[3].
-
Sharps Waste: Needles, syringes, or other sharp objects contaminated with Bay 65-1942 must be disposed of in a designated sharps container that is puncture-resistant and leak-proof[5].
2. Labeling: All waste containers must be clearly and accurately labeled[5]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Bay 65-1942 (R form)"
-
Associated hazards (e.g., "Toxic," "Aquatic Hazard")
-
The accumulation start date
-
The name of the principal investigator or laboratory contact
3. Storage: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills from spreading. Ensure that incompatible waste types are segregated to prevent dangerous reactions[3][5].
4. Professional Disposal: The final and most critical step is the disposal of the collected waste through an approved waste disposal plant or a licensed hazardous waste management company[1][5]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and certified vendors to handle the final disposal in compliance with local, state, and federal regulations.
Key Experimental Considerations
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Bay 65-1942 (R form).
Caption: Disposal workflow for Bay 65-1942 (R form).
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of Bay 65-1942 (R form), fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. Bay 65-1942 hydrochloride|600734-06-3|MSDS [dcchemicals.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
